Hydrazo III
Description
Contextualization of Advanced Hydrazone Derivatives in Modern Organic Chemistry
Hydrazone derivatives are a significant class of organic compounds that have garnered considerable attention in modern organic chemistry. novapublishers.comresearchgate.net Their versatile nature stems from the presence of the azomethine group (-NHN=CH), which imparts unique chemical reactivity and allows for a wide range of structural modifications. rsc.org This adaptability makes them crucial building blocks in the synthesis of various organic molecules, especially nitrogen-containing heterocyclic compounds. tsijournals.comppm.edu.pl
In contemporary research, advanced hydrazone derivatives are explored for their potential in diverse fields. They are integral to the development of new pharmaceuticals, agrochemicals, and materials. numberanalytics.comresearcher.life For instance, their ability to form stable complexes with metal ions is harnessed in catalysis and materials science. rsc.org The tunable electronic and steric properties of hydrazones make them ideal candidates for the design of functional molecules with specific properties, such as chemosensors and molecular switches. orientjchem.org
Historical Trajectory and Seminal Discoveries in Hydrazone Synthesis and Reactivity
The chemistry of hydrazones has a rich history dating back to the 19th century. A pivotal moment was the work of German chemist Emil Fischer, who in 1875 synthesized phenylhydrazine (B124118). ictp.it This discovery was instrumental, as it led to the development of the Fischer indole (B1671886) synthesis, a widely used method for synthesizing indoles from arylhydrazones. Fischer also utilized the reaction of phenylhydrazine with sugars to form osazones, which was a key method for the identification and differentiation of monosaccharides. wikipedia.org
The fundamental reaction for forming hydrazones, the condensation of a hydrazine (B178648) with an aldehyde or ketone, was first reported in the late 19th century and has since become a cornerstone of organic synthesis. numberanalytics.com Over the years, the scope of hydrazone chemistry has expanded significantly. Key reactions such as the Wolff-Kishner reduction, where hydrazones serve as intermediates for the deoxygenation of aldehydes and ketones, have become standard textbook reactions. wikipedia.org Furthermore, reactions like the Shapiro reaction and the Bamford-Stevens reaction, which convert hydrazones into vinyl compounds, highlight their synthetic utility. tsijournals.comwikipedia.org
Definition and Structural Classes of Hydrazone Compounds in Academic Research
Hydrazones are organic compounds characterized by the structure R₁R₂C=N-NH₂. wikipedia.org They are formally derived from aldehydes or ketones by replacing the oxygen atom with the =N-NH₂ functional group. wikipedia.org This core structure can be further functionalized, leading to a wide variety of hydrazone derivatives.
In academic research, hydrazones are often classified based on the nature of the substituents on the nitrogen and carbon atoms. Some prominent classes include:
Arylhydrazones: Where at least one aryl group is attached to the hydrazone moiety. These are extensively studied due to their applications in synthesis and materials science. tsijournals.com
Acylhydrazones and Aroylhydrazones: These contain an acyl or aroyl group attached to one of the nitrogen atoms. They are known for their interesting conformational properties and biological activities. researcher.lifetaylorandfrancis.com
Sulfonylhydrazones: These derivatives contain a sulfonyl group and are important intermediates in various organic transformations. taylorandfrancis.com
Hydrazide-hydrazones: These molecules possess a hydrazide moiety in addition to the hydrazone group and are investigated for their therapeutic potential. mdpi.comnih.gov
The structural diversity of hydrazones is further enriched by the possibility of keto-enol tautomerism and E/Z isomerism around the C=N double bond, which can significantly influence their chemical and physical properties. researcher.lifeictp.it
Rationale for In-Depth Academic Investigation of "Hydrazo III" Analogues (Arylhydrazones)
The in-depth academic investigation of arylhydrazone analogues is driven by their remarkable versatility and potential for a wide range of applications. Researchers are particularly interested in several key aspects of these compounds:
Synthetic Utility: Arylhydrazones are valuable intermediates in the synthesis of a plethora of heterocyclic compounds, including pyrazoles, indoles, and tetrahydropyridazines. wikipedia.orgtaylorandfrancis.comrsc.org The ability to construct complex molecular architectures from readily available starting materials is a major focus of synthetic organic chemistry.
Biological Activity: Many arylhydrazone derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and anticancer properties. orientjchem.orgnih.govnih.gov The search for new therapeutic agents with improved efficacy and reduced side effects is a significant driver of research in this area. nih.govepa.govoauife.edu.ng
Coordination Chemistry: The nitrogen and, in some cases, oxygen or sulfur atoms in arylhydrazone derivatives make them excellent ligands for a variety of metal ions. The resulting metal complexes have applications in catalysis, sensing, and as therapeutic agents themselves. rsc.orgictp.it
Materials Science: Arylhydrazones are being explored for their use in the development of advanced materials. For example, some hydrazone-based photoswitches can be incorporated into liquid crystal polymers to create light-adaptive actuators and soft robotics. acs.org Their photochromic properties are also of interest for developing molecular-scale devices.
The following table provides a glimpse into the research on the synthesis of various hydrazone derivatives, highlighting the reaction conditions and yields.
| Starting Materials | Reaction Conditions | Product Type | Yield (%) | Reference |
| 2-Acetylthiophene and Acetic hydrazide | Reflux in ethanol (B145695) | Acetylhydrazone | 85 | orientjchem.org |
| 2-Acetylthiophene and Benzhydrazide | Reflux in ethanol | Benzoylhydrazone | 83 | orientjchem.org |
| 2-Amino-3-formylchromone and various hydrazides | Reflux in acetic acid | Chromone-based hydrazone | 65-81 | researchgate.net |
| 2,3- or 2,4-dihydroxybenzaldehyde (B120756) and (iso)nicotinic acid hydrazides | Solid-state melt reaction | Dihydroxybenzoylhydrazone | - | rsc.org |
| 2,4-dihydroxybenzoic acid hydrazide and aromatic aldehydes | Condensation reaction | Hydrazide-hydrazone | - | nih.gov |
Scope and Interdisciplinary Relevance in Chemical Sciences
The study of advanced hydrazone analogues, such as arylhydrazones, extends far beyond the traditional boundaries of organic chemistry, demonstrating significant interdisciplinary relevance.
Medicinal Chemistry: The design, synthesis, and biological evaluation of hydrazone derivatives as potential drug candidates is a major area of research. nih.govnih.govepa.gov Structure-activity relationship (SAR) studies are conducted to optimize the therapeutic properties of these compounds. mdpi.com
Materials Science and Polymer Chemistry: Hydrazones are being integrated into polymers to create "smart" materials that respond to external stimuli like light. acs.orgnumberanalytics.com This has potential applications in areas such as self-healing materials and drug delivery systems. numberanalytics.com
Analytical Chemistry: Hydrazones are utilized in the development of chemosensors for the detection of specific ions or molecules. For instance, dinitrophenylhydrazine is used for the analysis of aldehydes and ketones. wikipedia.org
Computational and Theoretical Chemistry: Density Functional Theory (DFT) and other computational methods are employed to study the electronic structure, reactivity, and spectroscopic properties of hydrazones. acs.orgacs.org These theoretical studies complement experimental findings and aid in the rational design of new hydrazone-based molecules. tandfonline.commdpi.com
Bioconjugation Chemistry: Hydrazone-based ligation is a valuable tool in bioconjugation, used to link molecules to proteins, antibodies, and other biomolecules. wikipedia.orgnih.gov The pH-sensitive nature of the hydrazone bond is particularly useful for drug release in specific cellular compartments. wikipedia.org
The following table presents selected physicochemical data for a series of halo-functionalized hydrazones, illustrating the type of detailed research being conducted.
| Compound | Molecular Formula | λmax (nm) | Energy Gap (eV) | Reference |
| CPFH | C₁₅H₁₁ClFN₅O₃ | - | 7.278 | acs.org |
| CCPH | C₁₅H₁₁Cl₂N₅O₃ | 281 | 7.241 | acs.org |
| BCPH | C₁₅H₁₁BrClN₅O₃ | - | 7.229 | acs.org |
CPFH: 2-[(6′-chloroazin-2′-yl)oxy]-N′-(2-fluorobenzylidene) aceto-hydrazone CCPH: 2-[(6′-chloroazin-2′-yl)oxy]-N′-(2-chlorobenzylidene) aceto-hydrazone BCPH: 2-[(6′-chloroazin-2′-yl)oxy]-N′-(2-bromobenzylidene) aceto-hydrazone
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H16N2O3 |
|---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
N-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]-4-methoxybenzamide |
InChI |
InChI=1S/C19H16N2O3/c1-24-15-9-6-14(7-10-15)19(23)21-20-12-17-16-5-3-2-4-13(16)8-11-18(17)22/h2-12,22H,1H3,(H,21,23)/b20-12- |
InChI Key |
UPSDUCJJPJUNKO-NDENLUEZSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/N=C\C2=C(C=CC3=CC=CC=C32)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)O |
Origin of Product |
United States |
Synthetic Methodologies for the Elaboration of Hydrazo Iii Analogues
Foundational Condensation Reactions in "Hydrazo III" Precursor Synthesis
The cornerstone of hydrazone synthesis lies in the condensation reaction between a hydrazine (B178648) derivative and a carbonyl compound, typically an aldehyde or a ketone. soeagra.combeilstein-journals.orgnumberanalytics.comictp.itresearchgate.net This reaction is fundamental for creating the hydrazone backbone, which can then be further modified. The process is generally efficient and proceeds by the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N-NH linkage. soeagra.comnumberanalytics.com
The reaction of aldehydes with hydrazines is a widely used method for the synthesis of aldehyde-derived hydrazones. nih.govresearchgate.net This condensation is typically carried out by refluxing equimolar amounts of the aldehyde and a hydrazine derivative in a suitable solvent, such as ethanol (B145695). ictp.it The addition of a catalytic amount of acid, like glacial acetic acid, can facilitate the dehydration step and accelerate the reaction. ictp.itnih.gov
This pathway is highly versatile, accommodating a wide range of substituted aromatic and aliphatic aldehydes, as well as various hydrazine derivatives, including phenylhydrazine (B124118) and N,N-dialkyl hydrazines. nih.govnih.govnumberanalytics.com The resulting N,N-dialkyl hydrazones are valuable substrates for further functionalization, including advanced catalytic C-H activation reactions. nih.gov
Table 1: Examples of Aldehyde-Hydrazine Condensation Reactions
| Aldehyde Reactant | Hydrazine Reactant | Product Type | Reference |
|---|---|---|---|
| Various Aromatic and Aliphatic Aldehydes | N,N-dialkyl hydrazines | α-branched amines (via hydrazone intermediate) | nih.gov |
| Indole-3-carboxaldehyde | N,N-dimethylhydrazine | N′-(1H-indol-3-yl-methylene)-N,N-dimethylhydrazine | numberanalytics.com |
| Various Aldehydes | N-aminopyrroles or N-aminoazoles | Hydrazone precursors for pyrrolopyridazines | nih.govacs.org |
Similarly, ketones react with hydrazines to form ketone-derived hydrazones, often referred to as ketohydrazones. soeagra.comnih.gov The general principle of the reaction is analogous to that of aldehydes, involving a condensation that eliminates water. ictp.itresearchgate.net These reactions are also frequently catalyzed by the addition of a small amount of acid. nih.gov
Ketone-derived hydrazones are important precursors for a variety of chemical transformations. For instance, they can be used in the synthesis of heterocyclic structures like indazoles through electrochemical methods. beilstein-journals.org The stability and reactivity of the resulting hydrazone can be influenced by the substituents on both the ketone and the hydrazine moiety. ictp.it
Table 2: Examples of Ketone-Hydrazine Condensation Reactions
| Ketone Reactant | Hydrazine Reactant | Reaction Condition | Product Type | Reference |
|---|---|---|---|---|
| General Ketones | Hydrazine | Acid catalyst | Hydrazone | soeagra.comnih.gov |
| Ketone-derived hydrazones | - | Electrolysis | Indazoles | beilstein-journals.org |
Aldehyde-Hydrazine Condensation Pathways
Advanced Catalytic Approaches in "this compound" Synthesis
Modern synthetic chemistry has seen the emergence of powerful catalytic methods that enable the direct functionalization of hydrazone scaffolds. Transition metal catalysis, in particular, has opened new avenues for creating complex molecular architectures from relatively simple hydrazone precursors.
Transition metal catalysts, including those based on rhodium and copper, have been instrumental in developing novel synthetic routes for hydrazone analogues. dicp.ac.cnmdpi.commdpi.comnih.gov These catalysts can activate otherwise inert C-H bonds, allowing for the introduction of new functional groups and the construction of intricate cyclic systems.
Rhodium(III) catalysts have proven to be highly effective for the C-H activation and functionalization of hydrazones. nih.govnih.govacs.orgfigshare.comresearchgate.net These reactions often utilize a directing group strategy, where a coordinating atom within the hydrazone structure guides the metal catalyst to a specific C-H bond, typically in the ortho position of an aromatic ring. nih.govresearchgate.net
One notable application is the synthesis of functionalized 1H-indazoles through a Rh(III)-catalyzed double C-H activation of aldehyde phenylhydrazones. nih.gov This process involves a C(aryl)-H metalation followed by a C(aldehyde)-H insertion. Another powerful strategy involves the annulation of hydrazones with alkynes, where the rhodium catalyst facilitates a dual C-H activation to construct fused heterocyclic systems like pyrrolopyridazines and azolopyridazines. nih.govacs.org This method is significant as it can proceed without a directing heteroatom functionality. nih.govacs.org Furthermore, Rh(III) catalysis has been employed in the three-component synthesis of 1-aminoindoles from hydrazines, ketones, and diazo compounds, where the hydrazone is formed in situ. rsc.org
Table 3: Research Findings on Rhodium(III)-Catalyzed C-H Functionalization of Hydrazones
| Reactants | Catalyst System | Product | Key Transformation | Reference |
|---|---|---|---|---|
| Aldehyde phenylhydrazones | Rh(III)Cp*(OAc)₂ | Functionalized 1H-indazoles | Double C-H activation and C-H/C-H cross coupling | nih.gov |
| Hydrazones from N-aminoazoles and aldehydes, Alkynes | Rh(III) precatalyst | Azolopyridazines | Dual C-H activation and coupling with alkynes | nih.govacs.org |
| N-Boc hydrazones, Propargylic monofluoroalkynes | Rhodium(III) | Spiro[cyclobutane-1,9′-indeno[1,2-a]indenes] | C-H activation/[3 + 2] annulation/intramolecular Friedel-Crafts | figshare.com |
| Aryl hydrazines, Alkynes | Rh(III) | Indoles | In situ hydrazone formation and C-H activation/annulation | researchgate.net |
Copper catalysis offers a complementary approach to the functionalization of hydrazones, often proceeding through radical-based mechanisms. Copper(II) catalysts can be employed in annulative radical chemistry to activate the hydrazoyl position. nih.gov This activation, proceeding through a single-electron transfer (SET), allows for the conversion of the hydrazone moiety into other valuable functional groups. nih.gov
For example, a Cu(II)-catalyzed annulative radical reaction can convert a hydrazone into a morpholine-substituted tetrazole. nih.gov This type of transformation highlights the utility of copper catalysis in expanding the chemical space accessible from hydrazone intermediates. Copper-catalyzed reactions are also utilized in the synthesis of various nitrogen-containing heterocycles, such as the four-component cascade annulation to produce sulfonyl-functionalized quinone-fused cyclopenta[b]indoles. rsc.org While not directly starting from a pre-formed hydrazone, this showcases the power of copper in facilitating complex annulations involving radical intermediates, a principle applicable to hydrazone chemistry.
Table 4: Research Findings on Copper(II)-Catalyzed Reactions
| Reactants | Catalyst System | Product Type | Key Transformation | Reference |
|---|---|---|---|---|
| Hydrazone | Cu(II) | Morpholine-substituted tetrazole | Annulative radical chemistry via SET | nih.gov |
| Terminal acetylene, etc. | Copper catalyst | Sulfonyl-functionalized quinone-fused cyclopenta[b]indoles | Four-component cascade annulation | rsc.org |
| N-Propargyl Hydrazones | Cu(II) | Substituted Pyrazolines | Aminocyclization | acs.org |
Transition Metal-Catalyzed Coupling Reactions
Palladium(II) Catalysis in Hydrazone Derivatization
Palladium(II) catalysis is a powerful tool in organic synthesis, particularly for carbon-carbon bond formation. In the context of hydrazone derivatization, Pd(II) complexes have been shown to effectively catalyze cross-coupling reactions. Research indicates that Pd(II) ions attached to hydrazone-derived ligands can enhance catalytic performance. researchgate.net
Studies have focused on the catalytic activity of synthesized Pd(II)-hydrazone complexes in Heck reactions, which couple unsaturated halides with alkenes. researchgate.net For instance, the reaction between 1-bromo-4-nitrobenzene (B128438) and styrene (B11656) has been successfully catalyzed by such complexes. researchgate.net The efficiency of these catalysts can be optimized by adjusting parameters like catalyst loading and reaction time. researchgate.net One study found that the optimal condition for a specific Pd(II)-hydrazone catalyst was a 0.5 mmol% loading, achieving high conversion within 60 minutes. researchgate.net
Furthermore, polymer-supported palladium(II)-hydrazone catalysts have been developed to facilitate easier recovery and recycling of the catalyst. A catalyst featuring a methyl group on the hydrazone ligand, supported on chloromethylated polystyrene beads, demonstrated excellent performance in the Heck reaction between 1-bromo-4-nitrobenzene and methyl acrylate, achieving a 99.84% conversion rate. analis.com.my The coordination of the hydrazonato ligand to the palladium center is considered a key step, with these complexes likely representing resting states in the catalytic cycle. rsc.org
Table 1: Optimization of Pd(II)-Catalyzed Heck Reaction Data sourced from studies on Heck reactions using Pd(II)-hydrazone complexes. researchgate.netanalis.com.my
| Catalyst System | Reactants | Base | Solvent | Reaction Time | Conversion Rate (%) | Reference |
|---|---|---|---|---|---|---|
| Pd-L1 (0.5 mmol%) | 1-bromo-4-nitrobenzene + Styrene | Na2CO3 | DMA | 60 min | High | researchgate.net |
| PS-Pd(CH3) (1 mmol%) | 1-bromo-4-nitrobenzene + Methyl Acrylate | K2CO3 | DMA | 60 min | 99.84 | analis.com.my |
Organocatalytic Strategies
Organocatalysis offers a metal-free alternative for the synthesis of hydrazones. Simple, commercially available molecules like anthranilic acids and aminobenzoic acids have been identified as superior catalysts for hydrazone formation, significantly accelerating the reaction compared to traditional aniline (B41778) catalysis at neutral pH. nih.gov This nucleophilic catalysis proceeds through catalyst-imine intermediates, allowing for rapid product formation even at low reactant concentrations. nih.gov Research indicates that 5-methoxyanthranilic acid and 3,5-diaminobenzoic acid can enhance reaction rates by one to two orders of magnitude over the aniline-catalyzed equivalent. nih.gov
Another innovative organocatalytic approach involves leveraging the vinylogous reactivity of hydrazones derived from heteroaromatic aldehydes. chemrxiv.orgresearchgate.net In this "umpolung" strategy, the electron-donating effect of the hydrazone moiety activates an otherwise electron-poor heteroaromatic system towards asymmetric Friedel-Crafts reactions with α,β-unsaturated aldehydes. chemrxiv.orgresearchgate.net The use of aminocatalysts, such as MacMillan imidazolidinones, facilitates this transformation with excellent enantioselectivity. chemrxiv.orgresearchgate.net
Table 2: Comparison of Organocatalysts for Hydrazone Formation Data based on kinetic studies of hydrazone formation at neutral pH. nih.govacs.org
| Catalyst | Substrate Type | pH | Observed Rate Enhancement (vs. Aniline) | Reference |
|---|---|---|---|---|
| 5-Methoxyanthranilic Acid | Aromatic Aldehyde | 7.4 | 10-100x | nih.gov |
| 3,5-Diaminobenzoic Acid | Aromatic Aldehyde | 7.4 | 10-100x | nih.gov |
| 2-Aminophenols | Aromatic Aldehyde | 7.4 | Up to 7x | acs.org |
| 2-(Aminomethyl)benzimidazoles | Aryl Ketone | 7.4 | Effective (rate enhancement varies) | acs.org |
Photoredox-Catalyzed Synthesis
Visible-light photoredox catalysis has emerged as a powerful method for generating radical intermediates under mild conditions, enabling novel transformations. This strategy has been applied to the direct C(sp²)-H functionalization of hydrazone scaffolds. acs.orgacs.orgresearchgate.net A notable application is the difluoromethylation of hydrazones using difluoromethyltriphenylphosphonium bromide as a stable and accessible reagent. acs.orgacs.org
The reaction mechanism is proposed to involve the formation of an aminyl radical, which then undergoes a single electron transfer (SET) to form a corresponding aminyl cation in a novel aminyl radical/polar crossover process. researchgate.net This methodology is characterized by its broad substrate scope, excellent functional group compatibility, and mild, environmentally benign reaction conditions. acs.orgacs.org It allows for the efficient preparation of fluorine-containing imino compounds, which are of significant interest in medicinal chemistry. acs.orgacs.org The combination of photoredox catalysis with other reaction types, such as the Wolff-Kishner reaction, further expands the synthetic possibilities, allowing for the difunctionalization of carbonyl groups via a radical-carbanion relay sequence. nih.gov
Multicomponent Reaction (MCR) Strategies for Complex "this compound" Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation, are highly efficient for building complex molecular architectures. ensta-paris.frrsc.org They are prized for their atom and step economy, simple procedures, and the ability to generate diverse compound libraries. ensta-paris.frresearchgate.net
In the synthesis of complex hydrazone-containing scaffolds like pyrazoles, MCRs are particularly valuable. One strategy involves a three-component coupling of an alkyne, a hydrazone, and an N-heterocycle to yield multi-substituted pyrazoles. rsc.org Another approach uses a one-pot cascade reaction involving aromatic aldehydes, p-toluenesulfonyl hydrazide, and chromones to selectively synthesize monocyclic or tricyclic-fused pyrazoles. rsc.org These reactions often proceed through the in-situ formation of a hydrazone intermediate, which then undergoes further transformations like a [3+2] cycloaddition. rsc.org The operational simplicity and high regioselectivity of these metal-free processes make them attractive for constructing complex "this compound" analogues. rsc.org
Green Chemistry Principles in "this compound" Synthesis
The application of green chemistry principles aims to reduce the environmental impact of chemical synthesis by minimizing waste, avoiding hazardous solvents, and improving energy efficiency.
Mechanochemistry, particularly ball-milling, offers a solvent-free route for the synthesis of hydrazones. researchgate.netresearchgate.netchemrxiv.org This technique involves the grinding of solid reactants, often without the need for any solvent or catalyst. chemrxiv.org The condensation of various hydrazines with aldehydes in a vibratory ball-mill has been shown to produce hydrazones with transformation rates exceeding 99%, without generating by-products. researchgate.net
This method is highly efficient, and reaction times can be significantly shorter than solution-based methods. researchgate.netirb.hr For example, the synthesis of the active pharmaceutical ingredient nitrofurantoin, an N-acylhydrazone, has been achieved on a 25-gram scale using twin-screw extrusion (TSE), a continuous mechanochemical process. acs.org This solvent-free approach avoids the use of corrosive acids and bases typically required in solution, highlighting its advantages in producing high-purity compounds with a reduced environmental footprint. irb.hr
Table 3: Mechanochemical Synthesis of Hydrazones Data from studies on solvent-free synthesis of hydrazone derivatives. researchgate.netacs.org
| Method | Reactants | Conditions | Yield/Conversion | Reference |
|---|---|---|---|---|
| Vibratory Ball-Milling | Substituted Hydrazines + Phenol (B47542) Aldehydes | Solvent-free, Room Temp, 2-8 h | >99% Conversion | researchgate.net |
| Twin-Screw Extrusion (TSE) | 1-Aminohydantoin Chlorohydrate + 5-Nitro-2-furfural | Solvent-free, 50 °C | High Conversion | acs.org |
Microwave-assisted synthesis is another green chemistry technique that can dramatically reduce reaction times and improve yields. The synthesis of hydrazone derivatives via the condensation of hydrazides with aldehydes can be accomplished in minutes under microwave irradiation, compared to hours required for conventional heating. researchgate.netnih.gov
Table 4: Comparison of Conventional vs. Microwave-Assisted Hydrazide Synthesis Data from a comparative study on the synthesis of benzoic hydrazide. researchgate.net
| Parameter | Conventional Method (Process 1) | Microwave Method (Process 2) | Improvement |
|---|---|---|---|
| Overall Yield (%) | 77.0 | 90 | 13% Increase |
| Heating Time | 6-9 hr | 60-200 s | 162-360x Less Time |
| Energy Consumption (KWh) | 6-9 | 0.015-0.050 | 180-400x Less Energy |
| E(nvironmental) Factor | 4.5 | 0.3 | 93.3% Reduction |
| Atom Economy (%) | 62.3 | 79.1 | 16.8% Increase |
Ultrasonic Irradiation Methodologies
The application of ultrasonic irradiation in organic synthesis has emerged as a powerful and efficient technique for accelerating chemical reactions. This approach, often referred to as sonochemistry, utilizes the energy of sound waves to induce cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with transient high temperatures and pressures, leading to a significant enhancement in reaction rates and, often, improved product yields.
In the context of synthesizing hydrazone derivatives, which share a core structural motif with "this compound," ultrasonic irradiation offers considerable advantages over conventional heating methods. ksu.edu.saresearchgate.net Research has demonstrated that the synthesis of novel 4,6-disubstituted-1,3,5-triazines containing hydrazone moieties is significantly expedited under ultrasonic conditions. ksu.edu.sa When compared to traditional refluxing techniques, sonication consistently results in higher yields and greater purity of the target compounds in a fraction of the time. researchgate.net
For instance, the synthesis of various hydrazone derivatives showed a dramatic reduction in reaction time from 3-4 hours under conventional heating to just 15-40 minutes with ultrasonic irradiation. researchgate.net Concurrently, the yields were observed to increase from a range of 60-75% to 80-92%. researchgate.net This efficiency is attributed to the enhanced mass transfer and the continuous activation of reacting surfaces by the acoustic cavitation effect. The use of environmentally benign solvents, such as water-glycerol mixtures, has also been successfully implemented in the ultrasound-promoted synthesis of hydrazine carboxamide analogues, further highlighting the green chemistry aspects of this methodology. nih.gov The general procedure involves sonicating the reactant mixture, such as 1H-Indole-2,3-dione and N-(substituted phenyl)hydrazine carboxamides, at a specific power for a short duration until the reaction is complete, after which the product can be easily isolated. nih.gov
Table 1: Comparison of Conventional vs. Ultrasonic Irradiation Methods for Synthesis of Hydrazone Derivatives researchgate.net
Stereoselective Synthesis of Chiral "this compound" Analogues
The synthesis of chiral molecules with a high degree of stereochemical purity is a cornerstone of modern medicinal chemistry and materials science. For "this compound" analogues, which may possess one or more stereocenters, controlling the three-dimensional arrangement of atoms is critical. Stereoselective synthesis aims to produce a single, desired stereoisomer from a mixture of possibilities.
One powerful strategy for achieving stereoselectivity is the use of chiral auxiliaries. In this approach, a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. For instance, the asymmetric alkylation of hydrazones can be achieved using chiral auxiliaries like (S)-1-amino-2-methoxymethylpyrrolidine (SAMP). nih.gov Hydrazones derived from SAMP can be metalated and then alkylated with high generality, yield, and stereoselectivity. nih.gov The auxiliary is then cleaved to yield the desired α-alkylated product with high enantiomeric purity. nih.gov This methodology has been applied to the synthesis of enantiomerically enriched 3-substituted 1-nitrocyclohexenes, where the key step involves the alkylation of a dianion of a chiral nitro hydrazone. nih.gov
Another key strategy is the use of stereoselective reactions controlled by chiral catalysts or reagents. In the total synthesis of prostacyclin analogues such as 16S-iloprost, a key step involves the stereoselective conjugate addition of an alkenylcopper derivative to a bicyclic azoalkene, which forms a hydrazone intermediate. nih.gov This reaction establishes the stereochemistry at a crucial position in the target molecule. Further stereocontrol is achieved through subsequent steps, including diastereoselective olefination using a chiral phosphoryl acetate (B1210297) and stereoselective alkylation. nih.gov The development of such multi-step, stereocontrolled sequences is essential for accessing complex chiral molecules.
Research into fissoldhimine alkaloid analogues has also employed stereoselective methods, such as the heterodimerization of N-substituted pyrrolidine-1-carboxamides. rsc.org The use of chiral phosphoric acid catalysis can induce high enantioselectivity in the formation of specific heterodimers. rsc.org These examples underscore the principle that achieving high stereoselectivity often requires a carefully designed synthetic route that leverages chiral precursors, catalysts, or reagents to guide the formation of specific stereoisomers.
Table 2: Examples of Stereoselective Synthetic Strategies
Post-Synthetic Modification and Derivatization of "this compound" Precursors
Post-synthetic modification (PSM) is a versatile chemical strategy where a pre-formed molecular scaffold or material is chemically altered to introduce new functional groups or properties. This approach is particularly valuable for creating libraries of analogues from a common precursor, allowing for the fine-tuning of molecular characteristics.
In the context of hydrazone-containing structures, PSM can be applied to various precursors. For example, crystalline amine-functionalized hydrazones can undergo PSM through reactions with aldehyde vapors to generate more complex hydrazone-Schiff bases. rsc.org This method demonstrates how a solid-state precursor can be derivatized without the need for dissolution, offering a potentially cleaner and more efficient route to new analogues.
Another powerful application of PSM is in the functionalization of advanced materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). A hydrazone-linked COF can be converted into a more stable hydrazide-linked COF through a mild oxidation process. researchgate.net This transformation not only enhances the chemical stability of the framework but can also improve its properties, such as its capacity for iodine uptake, due to the favorable interactions between iodine and the newly formed hydrazide moieties. researchgate.net Similarly, PSM can be used to introduce reactive handles into materials; for instance, introducing an anhydride (B1165640) functional group into a MOF creates an effective anchor for grafting various organic molecules, including alcohols and amines, to tailor the framework's properties. uwo.ca
PSM is also a key technique in nucleic acid chemistry. Oligonucleotides can be synthesized incorporating nucleoside analogues with reactive groups. For example, an oligonucleotide containing a 2'-deoxy-5-difluoromethyluridine (dUCHF2) can be modified post-synthetically. researchgate.net The difluoromethyl group can be converted into a formyl, oxime, or hydrazone by treatment with the appropriate nucleophile, demonstrating the ability to introduce diverse functionalities into a biomolecule at a specific site. researchgate.net This highlights the precision and utility of PSM for creating highly specialized molecular probes and therapeutic agents from a common "this compound"-like precursor structure.
Table 3: Compound Names Mentioned
Advanced Structural Characterization and Elucidation of Hydrazo Iii Analogues
Spectroscopic Analysis of "Hydrazo III"
Spectroscopic methods provide a detailed insight into the molecular framework of this compound analogues, revealing key information about their electronic structure, functional groups, and the connectivity of their atoms. The existence of these compounds predominantly in the hydrazone form in certain solvents and in the solid state has been established through these techniques. researchgate.netacs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the detailed structural analysis of this compound analogues in solution. It allows for the direct observation of the hydrogen and carbon skeletons of the molecule, providing definitive evidence for the presence of the hydrazo tautomer. Studies have shown that the tautomeric equilibrium between the Hydrazo-III and enol-azo forms is influenced by solvent polarity, with the Hydrazo-III form being more favored in less polar environments. researchgate.net
The ¹H NMR spectrum of a this compound analogue provides a wealth of information for its structural confirmation. The most characteristic signal is a downfield singlet corresponding to the N-H proton, which is involved in a strong intramolecular hydrogen bond with a carbonyl oxygen. This resonance typically appears in the high-field region of the spectrum, between 14.13 and 14.55 ppm. rsc.orgsemanticscholar.org The presence of this signal is a key indicator of the hydrazo tautomer.
The aromatic protons of the phenyl rings display complex splitting patterns in the aromatic region of the spectrum, typically between 7.00 and 8.50 ppm. The specific chemical shifts and coupling constants of these protons are dependent on the substitution pattern of the aromatic rings. The protons of the β-diketone moiety also give rise to characteristic signals. For instance, in analogues derived from acetylacetone, the methyl protons will appear as distinct singlets.
A representative, albeit generalized, ¹H NMR data table for a this compound analogue is presented below. The exact chemical shifts can vary depending on the specific substituents and the solvent used.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| N-H | 14.1 - 14.6 | s (broad) |
| Aromatic-H | 7.0 - 8.5 | m |
| CH₃ (diketone moiety) | 2.1 - 2.5 | s |
| CH₃ (diketone moiety) | 2.3 - 2.7 | s |
| s = singlet, m = multiplet |
The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, offering a detailed view of the carbon framework of the this compound analogue. The signals for the carbonyl carbons are particularly diagnostic. In the this compound tautomer, two distinct carbonyl signals are expected, typically appearing in the range of 190-200 ppm. This is in contrast to the enol-azo tautomer, which would show a different set of carbonyl and enolic carbon signals.
The carbons of the aromatic rings resonate in the region of 110-150 ppm, with the specific shifts influenced by the electronic effects of the substituents. The methyl carbons of the β-diketone fragment typically appear at higher field, in the range of 20-30 ppm.
A generalized ¹³C NMR data table for a this compound analogue is provided below.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (ketone) | 190 - 198 |
| C=O (ketone) | 195 - 205 |
| C=N | 145 - 155 |
| Aromatic-C | 110 - 150 |
| CH₃ (diketone moiety) | 20 - 25 |
| CH₃ (diketone moiety) | 25 - 30 |
Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of all proton and carbon signals, especially for complex molecules like this compound analogues where spectral overlap can be an issue.
COSY (Correlation Spectroscopy) : The ¹H-¹H COSY experiment is used to identify spin-spin coupled protons. For a this compound analogue, COSY spectra would reveal correlations between adjacent protons in the aromatic rings, helping to elucidate their substitution patterns.
HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence) : These experiments establish correlations between protons and their directly attached carbons. For a this compound analogue, an HSQC spectrum would link the proton signals of the methyl groups to their corresponding carbon signals, and the aromatic proton signals to their respective carbon signals, thus confirming their assignments. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment is particularly powerful as it reveals long-range (2-3 bond) correlations between protons and carbons. columbia.edu For a this compound analogue, an HMBC experiment would show a correlation between the N-H proton and the carbonyl carbons, as well as the carbon of the C=N bond. This provides definitive evidence for the hydrazo tautomeric form and the connectivity of the molecular skeleton. For instance, correlations between the methyl protons and the carbonyl carbons would confirm the structure of the β-diketone fragment. researchgate.net
<sup>13</sup>C NMR Spectral Analysis
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. In the context of this compound analogues, the IR spectrum provides key evidence for the hydrazo tautomeric form through the presence of characteristic absorption bands.
A crucial feature in the IR spectrum of a this compound analogue is the presence of a distinct N-H stretching vibration, which is typically observed in the range of 3075-2925 cm⁻¹. rsc.org The presence of two carbonyl groups gives rise to strong C=O stretching bands, often seen between 1650 and 1619 cm⁻¹. rsc.org One of these carbonyl bands may be shifted to a lower frequency due to its involvement in the intramolecular hydrogen bond with the N-H proton. The C=N stretching vibration of the hydrazone group is also a characteristic feature, appearing around 1518-1509 cm⁻¹. rsc.org
The table below summarizes the characteristic IR absorption bands for a representative this compound analogue.
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| N-H | Stretching | 3075 - 2925 |
| C-H (aromatic) | Stretching | 3100 - 3000 |
| C-H (aliphatic) | Stretching | 3000 - 2850 |
| C=O (free ketone) | Stretching | ~1650 |
| C=O (H-bonded) | Stretching | ~1619 |
| C=N (hydrazone) | Stretching | 1518 - 1509 |
| C=C (aromatic) | Stretching | 1600 - 1450 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is sensitive to the extent of conjugation. The UV-Vis spectra of this compound analogues are characterized by strong absorption bands in the UV and visible regions.
The tautomeric equilibrium between the this compound and enol-azo forms can be studied using UV-Vis spectroscopy, as the two tautomers exhibit distinct absorption maxima. The this compound tautomer typically shows absorption bands at different wavelengths compared to the more conjugated enol-azo form. The position of the absorption maxima can be influenced by the solvent polarity and the nature of the substituents on the aromatic rings. Generally, the spectra of these compounds in solution can show multiple bands, reflecting the presence of the tautomeric mixture. rsc.orgresearchgate.net
A representative UV-Vis absorption data table for a this compound analogue in a non-polar solvent where the hydrazo form is expected to be significant is presented below.
| Solvent | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |
| Cyclohexane | ~250 | ~15,000 | π → π |
| Cyclohexane | ~350 | ~20,000 | π → π |
| Cyclohexane | ~420 | ~5,000 | n → π* |
Solvatochromic Studies
Solvatochromism, the change in a substance's color in response to the polarity of the solvent, is a significant characteristic of this compound analogues and related hydrazone compounds. This phenomenon arises from differential solvation of the ground and excited electronic states of the molecule, leading to shifts in the UV-Vis absorption spectra.
Detailed research has shown that arylhydrazones of β-diketones, which can exist in the this compound tautomeric form, exhibit positive solvatochromism. mdpi.com Studies on these compounds reveal that they typically exist as a mixture of the Z-enol-azo and Hydrazo-III tautomeric forms in solution. tsijournals.comresearchgate.netmdpi.com A critical finding is that an increase in solvent polarity tends to shift the tautomeric balance toward the enol-azo form. tsijournals.comresearchgate.netmdpi.com This shift is due to the different ways polar and nonpolar solvents interact with the distinct tautomers.
The UV-visible absorption spectra of these hydrazone chromophores display interesting solvatochromic behavior, with absorption bands shifting depending on the polarity of the solvent used. mdpi.comresearchgate.net For instance, a novel symmetrical bis(tricyanofuran)hydrazone chromophore exhibited UV-Vis absorption bands in the wavelength range between 457 and 543 nm in various selected solvents, resulting in colors ranging from red to violet. mdpi.com This behavior is attributed to intramolecular charge transfer (ICT) interactions between the solute and solvent molecules. researchgate.netscirp.org In some cases, distinct bathochromic (red) shifts are observed when moving from nonpolar to polar solvents. researchgate.net However, for other arylhydrazones of β-diketones, no simple correlation was found between the absorption maxima and specific solvent properties like polarity or hydrogen bonding ability, suggesting complex interactions. mdpi.com
The solvatochromic properties of these compounds make them valuable as probes and sensors. mdpi.comscirp.org For example, their ability to change color in different environments has been harnessed for the qualitative determination of aprotic solvents in protic ones. mdpi.com
Table 1: Solvatochromic Data for a Symmetrical Bis(Tricyanofuran)hydrazone Analogue mdpi.com
| Solvent | Polarity (ET(30) kcal/mol) | Absorption Max (λmax, nm) |
| Dioxane | 36.0 | 457 |
| Chloroform | 39.1 | 466 |
| Acetone (B3395972) | 42.2 | 480 |
| Ethanol (B145695) | 51.9 | 501 |
| Methanol (B129727) | 55.5 | 503 |
| Dimethylformamide | 43.8 | 516 |
| Dimethyl sulfoxide | 45.1 | 543 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in the structural elucidation of organic compounds, including this compound analogues. By ionizing the compound and analyzing the mass of the intact molecule (molecular ion) and its fragments, mass spectrometry provides direct evidence of the molecular weight and the presence of specific structural motifs. libretexts.org This technique has been crucial in resolving structural ambiguities, such as the azo-hydrazo tautomerism in arylhydrazone derivatives. tsijournals.com
MALDI-MS Analysis
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique that allows for the analysis of large, non-volatile, and thermally fragile biomolecules and synthetic polymers. autobio.com.cn In MALDI-MS, the analyte is co-crystallized with a large excess of a matrix compound. A pulsed laser irradiates the sample, causing the matrix to absorb the laser energy, which leads to the desorption and ionization of the analyte molecules with minimal fragmentation. autobio.com.cnuni-saarland.de The resulting ions are then analyzed, typically by a time-of-flight (TOF) mass analyzer. autobio.com.cn
While direct MALDI-MS analysis of this compound analogues is not extensively documented, the technique is widely applied to other complex organic molecules like polysaccharides and fluorochromes. core.ac.ukmdpi.com For compounds that have low ionization efficiency, such as oligosaccharides, chemical derivatization is a common strategy to enhance the MALDI signal. mdpi.comnih.gov This involves tagging the molecule with an easily ionizable or hydrophobic group. nih.gov For example, derivatization with 2-hydrazinopyrimidine (B184050) (2-HPM) has been shown to significantly increase MALDI intensities for oligosaccharides. nih.gov Similarly, permethylation or tagging with benzimidazole (B57391) can improve the sensitivity of MALDI-TOF MS analyses for polysaccharides. mdpi.com These derivatization strategies could foreseeably be applied to this compound analogues to improve their detectability and facilitate accurate molecular weight determination by MALDI-MS.
EI-MS Analysis
Electron Ionization Mass Spectrometry (EI-MS) is a "hard" ionization technique where a high-energy electron beam (typically 70 eV) bombards the sample in the gas phase. uni-saarland.dewikipedia.org This high energy is sufficient to knock an electron off the analyte molecule, forming a molecular ion (M•+), and also imparts significant excess energy, causing extensive and reproducible fragmentation. libretexts.orgyoutube.com The resulting fragmentation pattern serves as a molecular fingerprint that is highly useful for structural elucidation. libretexts.org
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique used to study the electronic structure and environment of fluorescent molecules (fluorophores). For this compound analogues and related hydrazone compounds, this method is particularly valuable for investigating their tautomeric equilibria and sensing capabilities. mdpi.comscirp.org
The existence of tautomeric forms in solution has been confirmed by fluorescence measurements. mdpi.com Studies on isatin-1,8-naphthalimide hydrazones revealed two distinct fluorescence bands that were dependent on the excitation wavelength, providing evidence for the tautomeric equilibrium. mdpi.com The fluorescence properties are often linked to the specific tautomer present; for example, in some systems, the observed emission originates from the keto (hydrazone) tautomers. researchgate.net
Furthermore, the fluorescence of these compounds can be modulated by external stimuli, making them suitable for applications as molecular switches and sensors. mdpi.com The reversible photo-tautomerization between the hydrazo and azo forms can lead to ON/OFF fluorescence switching properties. mdpi.comresearchgate.net For instance, alternating stimulation with light of specific wavelengths can reversibly control the isomerization process and, consequently, the fluorescence emission. researchgate.net The fluorescence of these hydrazone systems can also be sensitive to the chemical environment, such as pH and the presence of specific ions. mdpi.comiastate.edu The addition of anions like fluoride (B91410) can shift the tautomeric equilibrium, leading to a decrease in the fluorescence intensity of the hydrazone form and an increase in the fluorescence of the deprotonated tautomeric form. mdpi.com This behavior has been exploited to develop selective colorimetric and fluorescent chemosensors for ions like Fe(III). scirp.orgscispace.com
Single Crystal X-Ray Diffraction Analysis of "this compound"
For arylhydrazone derivatives of β-diketones, which are known to exhibit azo-hydrazo tautomerism, single crystal X-ray analysis has been pivotal in establishing their solid-state structure. researchgate.net Multiple crystallographic studies have consistently demonstrated that these compounds exist predominantly or exclusively in the hydrazone tautomeric form in the solid state. mdpi.comresearchgate.net This structural preference is often stabilized by the formation of strong intramolecular hydrogen bonds, which create a stable six-membered pseudo-ring. researchgate.net The analysis provides detailed geometric parameters that characterize the this compound form.
Determination of Molecular Geometry and Conformation
X-ray crystallography provides precise data on the molecular geometry and conformation of this compound analogues. The analysis of 3-[(4-methoxyphenyl)diazenil]-pentane-2,4-dione confirmed that the compound exists in the hydrazo-form. dntb.gov.ua Similarly, the crystal structure of 3-(4-fluorophenylhydrazone)pentane-2,4-dione showed a hydrazone structure stabilized by resonance-assisted intramolecular hydrogen bonds, with a measured N–O distance of 2.5872 Å. researchgate.net
The hydrazone structure is characterized by a substantial fragment of the molecular skeleton being planar, a result of extended π-electron delocalization across the molecule. researchgate.net The hydrazone proton (N-H) is typically involved in a strong intramolecular hydrogen bond with a nearby carbonyl oxygen or other acceptor atom. researchgate.net This interaction is a key feature stabilizing the hydrazo tautomer over the azo form in the crystal lattice. For example, in the crystal structures of two different Disperse Yellow dyes, the molecules were found to be in the hydrazone form, featuring a cooperative six-membered intramolecular hydrogen ring involving the hydrazone proton.
Computational studies, such as Density Functional Theory (DFT), often complement experimental X-ray data and provide further insight into the relative stabilities of different tautomers and their geometries. researchgate.net These calculations can predict bond angles and dihedral angles, such as the C6-N19-N20-C21 dihedral angle in a model Hydrazo-III tautomer, which is significantly different from that in other tautomeric forms. researchgate.net
Table 2: Crystallographic Data for Selected this compound Analogues
| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |
| 3-[(4-methoxyphenyl)diazenil]pentane-2,4-dione | Monoclinic | P21/m | a=8.019 Å, b=6.379 Å, c=10.941 Å, β=94.430° | researchgate.net |
| (Z)-N′-(4-methoxybenzylidene)benzohydrazide–Nickel(II) Complex | Monoclinic | P21/n | - | mdpi.com |
| 4,4′-dimethyl-3,3′,5,5′-tetranitro-2,2-hydrazobipyridine | Monoclinic | C2/c | - | core.ac.uk |
| 1-(2-[(5-methylfuran-2yl)methylene)] hydrazono) phthalazine | - | - | - | researchgate.net |
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The supramolecular architecture and crystalline packing of this compound analogues are significantly influenced by a network of intermolecular interactions. Primarily, hydrogen bonding and π-π stacking play crucial roles in stabilizing the three-dimensional structures. researchgate.net X-ray diffraction studies on various hydrazone derivatives, which can exist in the this compound tautomeric form, have provided detailed insights into these non-covalent forces. researchgate.netresearchgate.net
In addition to hydrogen bonding, π-π stacking interactions are a defining feature in the crystal structures of many this compound analogues. These interactions occur between aromatic rings of adjacent molecules, often in a face-to-face arrangement, contributing to the formation of layered structures. researchgate.netresearchgate.net The combination of various hydrogen bonds and π-π stacking interactions dictates the final crystal packing, influencing the material's physical properties. researchgate.netresearchgate.net Theoretical studies, such as those using Density Functional Theory (DFT), have been employed to complement experimental X-ray data and further elucidate the nature and energetics of these intermolecular forces. researchgate.net
Table 1: Intermolecular Interactions in Selected this compound Analogues
| Compound/Analogue | Interaction Type | Description | Reference |
|---|---|---|---|
| Hydrazone from 1H-indol-3-acetohydrazide and 2-chloro-5-nitrobenzaldehyde | N–H···O Hydrogen Bonds | Forms chains running along the a-axis. | researchgate.net |
| Hydrazone from 1H-indol-3-acetohydrazide and 2-methoxynaphthaldehyde | O–H···O and N–H···O Hydrogen Bonds | Links hydrazone and methanol molecules into a dimer. | researchgate.net |
| 4,4′-dimethyl-3,3′,5,5′-tetranitro-2,2-hydrazobipyridine | C–H···O Hydrogen Bonds, π-π Stacking | Weak intermolecular C–H···O contacts and aromatic π-π stacking link the molecules. | researchgate.net |
Elemental Analysis (CHN)
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a fundamental technique for the characterization of newly synthesized this compound analogues. researchgate.netacs.org This combustion analysis provides the mass percentages of carbon, hydrogen, and nitrogen in a sample, which are then compared against the theoretically calculated values based on the proposed molecular formula. acs.orgresearchgate.net The close agreement between the experimentally found and calculated values serves as a primary confirmation of the compound's elemental composition and purity. researchgate.netacs.org
This method is routinely used in conjunction with spectroscopic techniques (e.g., NMR, IR) and single-crystal X-ray diffraction to unequivocally establish the structure of the target molecules. researchgate.netnih.gov For a series of novel hydrazone derivatives, elemental analysis is a critical step in verifying that the condensation reaction between the respective aldehyde or ketone and the hydrazide has proceeded as expected to form the desired product. researchgate.netacs.org The results are typically presented as a percentage of each element, with experimental values expected to be within ±0.4% of the theoretical values, a standard criterion for purity in organic synthesis.
Table 2: Elemental Analysis Data for Selected Hydrazo Analogues
| Compound Formula | Analysis | Calculated (%) | Found (%) | Reference |
|---|---|---|---|---|
| C₂₂H₁₉N₃O₂ | C | 73.98 | 73.85 | researchgate.net |
| H | 5.36 | 5.42 | researchgate.net | |
| N | 11.76 | 11.63 | researchgate.net | |
| C₁₇H₁₃ClN₄O₃ | C | 54.78 | 54.67 | researchgate.net |
| H | 3.51 | 3.58 | researchgate.net | |
| N | 15.03 | 14.89 | researchgate.net | |
| C₁₄H₁₀F₃N₃O₄S | C | 43.19 | 43.25 | acs.org |
| H | 2.59 | 2.61 | acs.org | |
| N | 10.79 | 10.83 | acs.org | |
| C₁₄H₁₀F₃N₃O₃S | C | 44.80 | 44.86 | acs.org |
| H | 2.69 | 2.72 | acs.org |
Table of Mentioned Compounds
| Compound Name |
|---|
| 1H-indol-3-acetohydrazide |
| 2-chloro-5-nitrobenzaldehyde |
| 2-methoxynaphthaldehyde |
| 4,4′-dimethyl-3,3′,5,5′-tetranitro-2,2-hydrazobipyridine |
| 1-phenyl-2-(2-hydroxyphenylhydrazo)butane-1,3-dione |
Mechanistic Investigations of Reactions Involving Hydrazo Iii Analogues
Reaction Kinetics and Rate Determination in "Hydrazo III" Transformations
Kinetic studies on the isomerization of hydrazone-based systems have shown that the rate constants can be sensitive to environmental factors like solvent polarity, which can help differentiate between possible mechanisms. acs.org For example, a significant change in the reaction rate with solvent polarity may suggest a polar transition state. acs.org
Table 1: Illustrative Reaction Rate Data for a Hypothetical this compound Analogue Transformation This table is for illustrative purposes and synthesizes typical findings in hydrazone kinetic studies.
| Condition | Parameter Changed | Observed Rate Constant (k) | Inference |
|---|---|---|---|
| Baseline | - | 1.0 x 10⁻³ s⁻¹ | Reference rate |
| Concentration | [Reactant A] x 2 | 2.0 x 10⁻³ s⁻¹ | First-order with respect to Reactant A libretexts.org |
| Concentration | [Reactant B] x 2 | 4.0 x 10⁻³ s⁻¹ | Second-order with respect to Reactant B |
| Temperature | +10 °C | 2.1 x 10⁻³ s⁻¹ | Reaction follows Arrhenius behavior mdpi.com |
Elucidation of Reaction Mechanisms
Elucidating the precise sequence of elementary steps that convert reactants to products is a primary goal of mechanistic chemistry. libretexts.org For this compound analogues, this involves a combination of experimental techniques and theoretical calculations to understand the roles of directing groups, transition states, and intermediates.
In many catalytic processes, particularly those involving transition metals like Rh(III), the hydrazone moiety can function as an effective directing group. rsc.orgresearchgate.net A directing group is a functional group on a substrate that coordinates to the metal catalyst, positioning it to activate a specific, often inert, C-H bond with high regioselectivity. cam.ac.uk
In Rh(III)-catalyzed C-H activation reactions, the nitrogen atom of the hydrazone's C=N bond coordinates to the rhodium center. This brings the metal in close proximity to an ortho-C-H bond on an aromatic ring, facilitating the formation of a five-membered rhodacyclic intermediate. rsc.org This directed metalation is a key step in various annulation reactions to synthesize complex heterocyclic structures like isoquinolines and 1H-indazoles. rsc.orgresearchgate.net The hydrazone group not only directs the C-H activation but can also act as an internal oxidant in the catalytic cycle, allowing the reaction to proceed without an external oxidizing agent. researchgate.net
The transition state is the highest energy point along a reaction coordinate, and its structure and stability determine the reaction rate. numberanalytics.com For reactions involving this compound analogues, transition state analysis is often performed using a combination of kinetic studies and computational chemistry, such as Density Functional Theory (DFT). rsc.orgacademie-sciences.fr
DFT calculations can model the geometry and energy of transition states, providing insights that are difficult to obtain experimentally. academie-sciences.fr For example, in Rh(III)-catalyzed double C-H activation of aldehyde hydrazones, DFT calculations have been used to map the free energy profile of the entire catalytic cycle. rsc.org These calculations help identify the rate-determining step by finding the transition state with the highest energy barrier. rsc.org
An important method for analyzing reactivity is the initial state (is)–transition state (ts) analysis, which dissects the effect of the solvent on the reaction rate into its effects on the ground state of the reactants (initial state) and the transition state. researchgate.net Studies on Co(III)-hydrazone complexes have shown that changes in solvent composition can destabilize the transition state more than the initial state, leading to a reduction in reaction rates. researchgate.net
Table 2: Example of Calculated Transition State (TS) Energies in a Hydrazone Reaction Data synthesized from typical DFT studies on hydrazone cycloadditions. rsc.orgacademie-sciences.fr
| Reaction Pathway Step | Transition State | Calculated Activation Free Energy (kcal/mol) |
|---|---|---|
| C-H Bond Metalation | TS1 | 33.3 |
| N-N Bond Rotation | TS2 | 22.4 |
| Second C-H Bond Activation | TS3 | 26.4 |
Reaction intermediates are species that are formed in one elementary step and consumed in a subsequent one. numberanalytics.com Their identification provides direct evidence for a proposed reaction mechanism. The formation of hydrazones from aldehydes or ketones proceeds through a tetrahedral intermediate known as a carbinolamine or hemiaminal. nih.govnih.gov
In more complex catalytic cycles involving this compound analogues, various organometallic intermediates are formed. For instance, in Rh(III)-catalyzed reactions, five- and six-membered rhodacyclic complexes have been proposed as key intermediates. rsc.org The characterization of these transient species is often achieved through a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁵N) and mass spectrometry (MS) are powerful tools for elucidating the structure of isolated or observed intermediates. researchgate.netbohrium.comnih.govmdpi.comacs.org In some cases, stable intermediates can be isolated and their structures confirmed by single-crystal X-ray diffraction. mdpi.comnih.gov For example, various hydrazonido and hydrazido titanium complexes have been isolated and characterized, revealing different coordination modes of the hydrazone ligand. acs.orgnih.gov
Table 3: Techniques for Intermediate Characterization in this compound Chemistry
| Intermediate Type | Reaction Context | Characterization Technique(s) | Reference(s) |
|---|---|---|---|
| Hemiaminal | Hydrazone Formation/Hydrolysis | Kinetic Analysis | nih.govnih.gov |
| Rhodacyclic Complex | Rh(III)-Catalyzed C-H Activation | DFT Calculations, Isotopic Labeling | rsc.org |
| Ruthenium Nitride | Ruthenium-Mediated Olefination | HRMS, ³¹P NMR Trapping | acs.org |
Transition State Analysis
Isotopic Labeling Studies in "this compound" Chemistry
Isotopic labeling is a powerful technique used to trace the path of atoms throughout a chemical reaction, providing definitive evidence for proposed mechanisms. wikipedia.org By replacing an atom (e.g., ¹H, ¹²C, ¹⁴N) with one of its heavier stable isotopes (e.g., ²H/D, ¹³C, ¹⁵N), chemists can follow the labeled atom's position in intermediates and final products using techniques like NMR and mass spectrometry. wikipedia.orgsymeres.com
In the context of this compound chemistry, deuterium (B1214612) labeling experiments are commonly employed. For example, conducting a Rh(III)-catalyzed C-H activation in the presence of a deuterated solvent or reagent can reveal the reversibility of the C-H bond cleavage step. rsc.org If the starting material incorporates deuterium at the C-H activation site after the reaction is stopped, it provides strong evidence for a reversible metalation step. rsc.org
Stable isotope labeling is also integral to quantitative proteomics and metabolomics approaches that can be adapted to study reaction mechanisms, such as identifying and quantifying glycopeptides using hydrazide chemistry. researchgate.net This involves conjugating molecules to a solid support, using stable isotopes to label peptides, and analyzing them with mass spectrometry to understand the transformations. researchgate.net
Solvent Effects on Reaction Pathways and Selectivity
The choice of solvent is a critical parameter in chemical synthesis, as it can profoundly influence reaction rates, pathways, and product selectivity. researchgate.netrsc.org Solvents can play multiple roles: they can directly participate in the reaction, stabilize or destabilize reactants and transition states, or compete with reactants for catalyst coordination. rsc.orgnumberanalytics.com
In the chemistry of this compound analogues, solvent effects are significant. The rate of hydrolysis for Co(III)-hydrazone complexes, for example, is observed to decrease with an increasing percentage of methanol (B129727) in aqueous mixtures. researchgate.net This effect can be dissected into initial state and transition state contributions, revealing that the destabilization of the polar transition state by the less polar solvent mixture is the primary cause for the rate reduction. researchgate.net
Solvent polarity can also dictate the preferred isomerization mechanism in hydrazone-based molecular switches. acs.org A linear correlation between the logarithm of the rate constant and a solvent polarity parameter (like the Dimroth parameter) can indicate the involvement of a polar, rotational transition state. acs.org Furthermore, solute-solvent van der Waals forces, even in nonpolar solvents, can influence the selectivity of catalytic transformations by differentially stabilizing competing transition states. rsc.org The ability of a solvent to form hydrogen bonds can also alter reactivity by interacting with the substrate or catalyst. thieme-connect.de
Table 4: Influence of Solvent on Reaction Selectivity for a Hypothetical this compound Analogue This table illustrates typical solvent effects on product distribution.
| Solvent | Dielectric Constant (ε) | Product A : Product B Ratio | Primary Effect |
|---|---|---|---|
| Dichloromethane | 9.1 | 60 : 40 | Baseline selectivity |
| Tetrahydrofuran | 7.5 | 75 : 25 | Coordination to catalyst center numberanalytics.com |
| Acetonitrile | 37.5 | 45 : 55 | Stabilization of polar intermediate researchgate.net |
Theoretical and Computational Chemistry of Hydrazo Iii Analogues
Quantum Chemical Calculations (DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scilit.com It has been widely applied to study hydrazone derivatives to calculate their geometric, spectroscopic, and electronic properties with good precision. scirp.orgresearchgate.net For polyatomic molecules like Hydrazo-III, DFT functionals such as B3LYP and M05-2X are effective for these calculations. scirp.orgresearchgate.net
Geometry optimization is a fundamental computational step to find the stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For hydrazone derivatives, full geometry optimization is often performed using DFT methods, such as the B3LYP functional with basis sets like 6-311++G(d,p) or 6-311G+(d,p). mdpi.com This process determines crucial structural parameters like bond lengths, bond angles, and dihedral angles.
Theoretical studies of azo-derivatives of β-diketones confirm that the hydrazone form is generally favored in real samples. jomardpublishing.com In the case of Hydrazo-III, calculations revealed it to be the most stable and compact structure among eight possible tautomers. jomardpublishing.com The trans-configuration is noted to be preferable in Hydrazo-III. jomardpublishing.com The stability of hydrazone structures is often influenced by intramolecular hydrogen bonds. For instance, the E form of some hydrazones is stabilized by a pseudo-six-membered ring formed through a C=O···H–N intramolecular hydrogen bond. In systems similar to Hydrazo-III, the formation of a bifurcated (three-centered) H-bond has been confirmed experimentally, which stabilizes the molecule. jomardpublishing.com
Table 1: Calculated Relative Energies and Dipole Moments of Hydrazo-III and Related Tautomers Data sourced from theoretical studies on azo-derivatives of β-diketones. jomardpublishing.com
| Tautomer | Relative Energy (eV) | Dipole Moment (D) |
| Hydrazo-III | 0.000 | < 7.00 |
| Keto-azo | +0.186 | 10.14 |
| E-enol-azo-I | +0.221 | > 10.14 |
| Z-enol-azo-I | +0.590 | 7.00 - 7.62 |
| Other Tautomers | N/A | 7.00 - 7.62 |
Note: The dipole moment for Hydrazo-III was noted to be lower than all other tautomers except one. jomardpublishing.com
The electronic properties of a molecule are primarily described by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO is the electron acceptor. ekb.eg The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govnanochemres.org A smaller energy gap generally indicates higher chemical reactivity and lower stability. nih.gov
The HOMO-LUMO energy gap is calculated as the difference between the LUMO and HOMO energies: ΔE = E_LUMO − E_HOMO. jomardpublishing.com For Hydrazo-III and its related tautomers, DFT calculations show variations in this energy gap, which correlates with their relative stability. jomardpublishing.com The most stable structure, Hydrazo-III, is expected to have a relatively large energy gap compared to its less stable counterparts. jomardpublishing.com In studies of other hydrazones, the HOMO-LUMO gap has been used to assess their potential as materials for applications like dye-sensitized solar cells. scilit.comnanochemres.org
Table 2: Representative Frontier Molecular Orbital Energies for Hydrazone Analogues Values are illustrative, based on findings for various hydrazone derivatives. acs.orgmdpi.com
| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) |
| Analogue A | -7.793 | -0.515 | 7.278 |
| Analogue B | -7.853 | -0.612 | 7.241 |
| Analogue C | -7.833 | -0.604 | 7.229 |
DFT calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data for structure validation. researchgate.netnih.govmdpi.com
NMR Spectroscopy: The Gauge-Including Atomic Orbitals (GIAO) method within DFT is commonly used to calculate 1H and 13C NMR chemical shifts. researchgate.netscielo.br Theoretical NMR data for hydrazone derivatives have shown a strong correlation with experimental spectra, aiding in the structural characterization of isomers. researchgate.netscielo.br
IR Spectroscopy: Theoretical vibrational frequencies can be calculated to predict an infrared (IR) spectrum. researchgate.net For hydrazone analogues, characteristic bands such as the iminic C=N stretching (around 1583-1595 cm⁻¹), amidic C=O stretching (around 1690 cm⁻¹), and N-H stretching (around 3074-3461 cm⁻¹) are important for identification. nih.govacs.orgacs.org The calculated vibrational spectra for similar compounds have shown good agreement with experimental FT-IR data. mdpi.com
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis). scilit.com The calculations provide information on vertical excitation energies and oscillator strengths, which correspond to the absorption bands observed experimentally. acs.org For hydrazone analogues, absorption bands are typically assigned to π → π* and n → π* transitions within the molecule. wileyeditingservices.com Simulated UV-Vis spectra for related compounds have shown nice correlations with experimental results, often within a 10–20 nm range. nih.govmdpi.com
Computational chemistry allows for the calculation of key thermodynamic parameters that describe the stability and spontaneity of chemical systems. The Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) are related by the equation: ΔG = ΔH - TΔS. libretexts.orgchemguide.co.uk
These parameters can be derived from the output of DFT frequency calculations. scielo.br The calculations provide zero-point vibrational energies (ZPVE) and thermal corrections, which are used to determine the total enthalpy and Gibbs free energy at a specific temperature, typically 298.15 K. scielo.bryoutube.com Theoretical calculations of ΔG for different isomers of hydrazines have successfully explained why certain isomers are preferentially formed in experimental syntheses. scielo.br For Hydrazo-III, its calculated lower energy compared to other tautomers indicates a more favorable enthalpy of formation, contributing to its greater stability. jomardpublishing.com Negative values for the chemical potential, derived from HOMO and LUMO energies, also suggest that a compound is stable and will not spontaneously decompose. mdpi.com
Table 3: Example of Calculated Thermodynamic Properties for Hydrazine (B178648) Isomers Data based on theoretical analysis of (E)-1-(α,β-dimethylbenzylidene)-2,2-diphenylhydrazine isomers. scielo.br
| Isomer | ΔfH (kcal/mol) | ΔfG (kcal/mol) |
| Isomer A | -199.15 | 10.76 |
| Isomer B | -197.38 | 12.92 |
| Isomer C | -196.43 | 18.98 |
Spectroscopic Property Prediction (NMR, IR, UV-Vis)
Molecular Dynamics (MD) Simulations of "Hydrazo III" Interactions
While quantum chemical calculations focus on static molecular properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the study of conformational changes, interactions with solvent molecules, and binding processes. nih.govrsc.org
For hydrazone derivatives, MD simulations have been used to investigate the stability of ligand-protein complexes, which is crucial for drug design. nih.gov These simulations can reveal how a molecule like a Hydrazo-III analogue might bind to a biological target, showing the stability of the interaction and the key hydrogen bonds or other forces involved. researchgate.net MD studies are also employed to explore tautomerism and isomerization processes, providing a dynamic view of how different forms of a molecule can interconvert under certain conditions, such as changes in pH or temperature. nih.gov Such simulations would be invaluable for understanding how Hydrazo-III analogues behave in a biological environment, complementing the static picture provided by DFT.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. frontiersin.org By developing and validating a QSAR model, it becomes possible to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. frontiersin.orgrsc.org
The process involves calculating a set of molecular descriptors for each compound in a training set. frontiersin.org These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. A statistical method, like Comparative Molecular Field Analysis (CoMFA), is then used to build a model that correlates these descriptors with the measured biological activity. nih.gov
For hydrazone derivatives, 3D-QSAR models have been successfully constructed to guide the structural modification of compounds to enhance their antitumor activities. rsc.org The resulting contour maps from these models can indicate which parts of the molecule are sensitive to modification; for example, they might show that bulky groups in one position enhance activity, while in another position they are detrimental. nih.gov Applying QSAR to a series of Hydrazo-III analogues could establish clear design principles, accelerating the discovery of new compounds with optimized properties for a specific application.
Computational Modeling of Photophysical Properties
Computational modeling has emerged as a powerful tool for investigating the photophysical properties of hydrazone derivatives, including analogues of this compound. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are primary methods used to predict and understand the electronic transitions that govern their absorption and emission characteristics. uvm.edu
Research on various hydrazone-based fluorophores has demonstrated that computational approaches can accurately model their photophysical behaviors. uvm.edu For instance, studies on triazine-based hydrazone derivatives have shown a strong correlation between experimental UV-Vis absorption spectra and those simulated using DFT methods, often with a deviation of only 10–20 nm. mdpi.comnih.gov These calculations help in understanding the nature of electronic transitions, which are often characterized as π → π* or intramolecular charge transfer (ICT) transitions.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the electronic properties and photophysical behavior. The energy gap between HOMO and LUMO provides an estimation of the compound's excitation energy and its potential as a photosensitizer. mdpi.comresearchgate.net In many hydrazone analogues, the HOMO is localized on the electron-rich part of the molecule, while the LUMO is situated on the electron-deficient moiety, facilitating ICT upon photoexcitation. mdpi.com
A notable aspect of some hydrazone-based dyes is their aggregation-induced emission (AIE) behavior, where they become highly emissive in the aggregate or solid state. uvm.edu Computational models have been developed to explain this phenomenon, with mechanisms like Suppression of Kasha's Rule (SOKR) being proposed for certain families of hydrazone dyes. uvm.edu
The following table summarizes key photophysical data for a representative hydrazone analogue, illustrating the insights gained from computational modeling.
| Compound | Method | λ_abs (nm) (Experimental) | λ_abs (nm) (Calculated) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Triazine-based Hydrazone | DFT/B3LYP/6-31G(d,p) | ~380 | ~360-370 | -5.98 | -2.15 | 3.83 |
Data compiled from representative studies on hydrazone analogues. mdpi.com
Reaction Mechanism Prediction and Validation via Computational Methods
Computational chemistry, particularly DFT, plays a pivotal role in elucidating the reaction mechanisms of hydrazones. These theoretical studies provide detailed energy profiles of reaction pathways, including the structures of transition states and intermediates, which are often difficult to characterize experimentally. researchgate.netacs.orgacademie-sciences.fr
One of the most studied reactions is the hydrolysis of hydrazones, which is crucial for applications like drug delivery due to the pH-labile nature of the hydrazone linkage. researchgate.netacs.org Computational studies have evaluated the proposed multi-step mechanism, which involves the nucleophilic addition of water to form a carbinolamine intermediate, followed by its decomposition. researchgate.netacs.org These calculations help in identifying the rate-determining step under different pH conditions and the role of water molecules in proton transfer steps. researchgate.net
For example, DFT calculations using the M06-2X functional have been employed to analyze the energetics of each step in hydrazone hydrolysis, confirming the general mechanism and providing insights into the proton transfer pathways. researchgate.netacs.org
Another area of significant interest is the participation of hydrazones in cycloaddition reactions. Theoretical studies have been instrumental in understanding the nature of these reactions, such as whether they proceed via a stepwise or concerted mechanism. mdpi.comacademie-sciences.fr For instance, in the reaction of hydrazones with α-oxo-ketenes, DFT calculations have shown that a 1,3-dipolar cycloaddition pathway is energetically more favorable than the Diels-Alder pathways. academie-sciences.fr These studies involve analyzing transition state stabilities, global and local reactivity indices, and electron localization functions to explain the observed regioselectivity and stereoselectivity. academie-sciences.fr
The table below presents calculated activation energies for a proposed reaction pathway of a hydrazone derivative, showcasing the predictive power of computational methods.
| Reaction Step | Computational Method | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
| Hydrazone → Azomethine Imine (1,2-H shift) | M06-2X/6-31G(d,p) | 41.5 | 26.1 |
| Azomethine Imine + α-oxo-ketene → Intermediate | M06-2X/6-31G(d,p) | 1.1 | -26.1 |
| Intermediate → Cycloadduct | M06-2X/6-31G(d,p) | 16.9 | -18.5 |
Data adapted from a study on the 1,3-dipolar cycloaddition of hydrazones. academie-sciences.fr
Furthermore, theoretical calculations have been applied to study the tautomeric equilibria in this compound and its analogues. jomardpublishing.comresearchgate.netresearchgate.net DFT and semi-empirical PM3 methods have been used to determine the relative stabilities of different tautomers, such as the keto-azo and hydrazo forms. jomardpublishing.comresearchgate.net For Hydrazo-III, calculations have shown that the hydrazo tautomer is the most stable, lowest-energy configuration, which is consistent with experimental observations. jomardpublishing.comresearchgate.net These computational investigations also provide detailed information on the intramolecular hydrogen bonding that stabilizes specific tautomeric forms. jomardpublishing.com
Reactivity and Derivatization Strategies for Hydrazo Iii Analogues
Functional Group Transformations of the Hydrazone Moiety
The hydrazone functional group is a versatile platform for various chemical transformations, enabling its conversion into other important functional groups and heterocyclic systems. naturalspublishing.com
Conversion to Nitriles, Carboxylic Acids, and Alkenes
Nitriles: The transformation of aldehyde-derived hydrazones into nitriles is a well-established synthetic route. rsc.org This can be achieved through oxidation or base-promoted elimination of amines. rsc.org Transition-metal catalyzed methods offer a neutral alternative for this conversion. rsc.org For instance, a palladium-catalyzed reaction of N-phthaloyl hydrazones, prepared from aromatic aldehydes, can yield aryl nitriles. rsc.org Another approach involves the oxidation of dimethylhydrazones of aromatic aldehydes using 3-chloroperoxybenzoic acid to produce the corresponding nitriles in good yields. researchgate.net
Carboxylic Acids: While direct conversion of hydrazones to carboxylic acids is less common, a two-step process involving radical addition can achieve this. A photocatalytic C1 homologation of carboxylic acids has been developed where a tosylhydrazone derived from ethyl glyoxylate (B1226380) is a key intermediate. rsc.org After a decarboxylative radical addition, the resulting hydrazide can be converted to the homologated carboxylic ester, which can then be hydrolyzed to the corresponding carboxylic acid. rsc.org Additionally, chelating hydrazone amides have been reported as protecting groups for carboxylic acids, which can be cleaved to regenerate the carboxylic acid under specific conditions. nih.govresearchgate.net
Alkenes: Hydrazones are valuable precursors for the synthesis of alkenes. The Shapiro reaction and the Bamford–Stevens reaction are classic examples where tosylhydrazones of aldehydes or ketones are converted to alkenes in the presence of a strong base. wikipedia.orgarkat-usa.org The Shapiro reaction, for instance, uses two equivalents of an organolithium reagent to generate a vinyllithium (B1195746) species, which then yields the alkene. wikipedia.org Another method involves the treatment of N-unsubstituted hydrazones with polyhalogenated alkanes in the presence of copper(I) chloride under mild conditions. orgsyn.org Furthermore, α,β-unsaturated hydrazones can be converted to alkenes where the double bond shifts to the original carbonyl position using a reducing agent like sodium borohydride (B1222165) in acetic acid. scielo.org.bo
Table 1: Selected Methods for Functional Group Transformations of Hydrazones
| Transformation | Reagents and Conditions | Product | Reference(s) |
|---|---|---|---|
| Hydrazone to Nitrile | N-phthaloyl hydrazone, (IPr)Pd(allyl)Cl, IPr·HCl, t-BuOK, toluene, 150 °C | Aryl or Alkenyl Nitrile | rsc.org |
| Hydrazone to Nitrile | Dimethylhydrazone, 3-chloroperoxybenzoic acid | Nitrile | researchgate.net |
| Hydrazone to Alkene | Tosylhydrazone, 2 equiv. n-butyllithium | Alkene | wikipedia.org |
| Hydrazone to Alkene | N-unsubstituted hydrazone, polyhalogenated alkane, Cu(I)Cl | Alkene | orgsyn.org |
| α,β-Unsaturated Hydrazone to Alkene | NaBH₄, acetic acid | Alkene (rearranged) | scielo.org.bo |
Formation of Heterocycles
Hydrazones are extensively used as synthons for the construction of a wide variety of nitrogen-containing heterocyclic compounds. naturalspublishing.comresearchgate.net Their ability to participate in cyclization reactions makes them valuable precursors for synthesizing pyrazoles, pyrazolines, pyridazines, and other important heterocyclic systems. researchgate.netacs.org
The Fischer indole (B1671886) synthesis is a classic example where arylhydrazones undergo rearrangement in the presence of an acid catalyst to form indoles. naturalspublishing.comtsijournals.com Additionally, hydrazones can be used to prepare 1,2,4-triazoles, which are five-membered rings containing three nitrogen atoms. naturalspublishing.com The cyclocondensation of hydrazide-hydrazones with thioglycolic acid is a known method for preparing 4-thiazolidinones. soeagra.com
Recent advancements have focused on C-H functionalization reactions of hydrazones to form heterocycles. researchgate.net For example, visible-light photoredox-catalyzed cascade reactions of aldehyde hydrazones with 2,2-dibromo-1,3-dicarbonyl compounds can lead to the synthesis of complex fused dihydropyrazoles. acs.org Copper-catalyzed dehydrogenative cyclization of N,N-dialkylhydrazones using oxygen as the oxidant provides a practical route to pyrazole (B372694) derivatives. acs.org Furthermore, the reaction of oxamic acid thiohydrazide-hydrazones can yield various heterocycles, including 1,3,4-thiadiazoles and pyrazolines. arabjchem.org
Electrophilic and Nucleophilic Reactivity of "Hydrazo III"
The hydrazone functional group in "this compound" analogues possesses both nucleophilic and electrophilic characteristics. naturalspublishing.comsoeagra.com The two nitrogen atoms are nucleophilic, with the amino-type nitrogen being the more reactive one. naturalspublishing.comsoeagra.com This allows hydrazones to react with various electrophilic reagents. soeagra.comresearchgate.net
Conversely, the carbon atom of the C=N double bond exhibits both electrophilic and nucleophilic character. naturalspublishing.comsoeagra.com It can be attacked by nucleophiles, leading to addition or substitution products. soeagra.comresearchgate.net The α-hydrogen atom of a hydrazone is significantly more acidic than that of the corresponding ketone, making it susceptible to deprotonation by strong bases like lithium diisopropylamide (LDA). wikipedia.org The resulting azaenolate is a potent nucleophile that can react with electrophiles such as alkyl halides. wikipedia.org
Cycloaddition Reactions Involving "this compound"
Hydrazones and their derivatives are versatile partners in various cycloaddition reactions, leading to the formation of cyclic structures. academie-sciences.frresearchgate.net
One notable example is the [3+2] cycloaddition. Azomethine imines, which can be generated from hydrazones via a 1,2-hydrogen shift, can act as 1,3-dipoles and react with dipolarophiles like α-oxo-ketenes to form pyrazolidinones. academie-sciences.fr Additionally, hydrazones derived from cycloalkenones can undergo an enantioselective transannular formal (3+2) cycloaddition catalyzed by a chiral phosphoric acid, yielding complex polycyclic adducts. acs.orgbeilstein-journals.org
Hydrazones can also participate in [4+2] cycloaddition reactions, also known as aza-Diels-Alder reactions. researchgate.net 1-Aza-1,3-butadienes derived from hydrazones react with electron-deficient dienophiles to produce fused-pyridine derivatives. researchgate.net A formal [3+3] cycloaddition reaction has also been developed between electron-deficient cyclopropenes and hydrazones to synthesize 1,4,5,6-tetrahydropyridazine-3-carboxylates. nih.gov
Rearrangements (e.g., Sigmatropic Rearrangements)
Sigmatropic rearrangements are a class of pericyclic reactions that can be utilized in the synthesis and functionalization of heterocyclic compounds derived from hydrazones. as-pub.com
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry, involves a researchgate.netresearchgate.net-sigmatropic rearrangement of an arylhydrazone as a key step. tsijournals.comrsc.org More recent applications include the gold-catalyzed domino reaction of N-allyl hydrazones with alkynyl aldehydes or ketones, which proceeds through a 5-endo-dig cyclization followed by a researchgate.netresearchgate.net-sigmatropic rearrangement to yield polysubstituted pyrazoles. mdpi.com
Silver(I)-catalyzed tandem reactions of N-propargylic hydrazones involving a researchgate.netresearchgate.net sigmatropic rearrangement, a 1,3-H shift, and a 6π aza-electrocyclization provide an efficient route to 1,6-dihydropyridazines. organic-chemistry.org Furthermore, a palladium-catalyzed domino sequence involving a stereoselective hydrazone-type Heck reaction and a denitrogenative soeagra.comorgsyn.org-sigmatropic rearrangement has been developed for the synthesis of tetrahydropyridines. as-pub.comorganic-chemistry.org
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, and hydrazones have proven to be versatile coupling partners. organic-chemistry.orgacs.orgrsc.orgnih.gov
Tosylhydrazones can be coupled with aryl and heteroaryl halides in a palladium-catalyzed, ligand-free reaction to synthesize substituted olefins. organic-chemistry.org This methodology has been extended to one-pot reactions starting from ketones. acs.org A novel palladium-catalyzed selective coupling of hydrazones in the presence of a base and an oxidant can lead to the formation of branched dienes. acs.orgnih.gov
Recent studies have shown that α,α-disubstituted alkenyl hydrazones can act as cyclopropylcarbinyl equivalents in palladium-catalyzed cross-coupling reactions, leading to either skipped dienes or vinyl cyclopropanes depending on the aryl halide coupling partner. acs.org This divergent reactivity highlights the synthetic utility of hydrazones in generating molecular complexity. acs.org
Directed C–H Activation Chemistry with "this compound" Directing Groups
The strategic functionalization of otherwise inert carbon-hydrogen (C–H) bonds represents a paramount goal in modern synthetic chemistry, offering a direct and atom-economical route to complex molecular architectures. Within this field, the use of directing groups to control the site-selectivity of metal-catalyzed C–H activation has become a powerful and widely adopted strategy. The term "this compound" in the context of this section is understood to refer to the application of hydrazone directing groups in concert with Rhodium(III) catalysts. This combination has proven to be particularly effective for a variety of C–H functionalization reactions.
Hydrazones, which are readily prepared from the condensation of hydrazines with aldehydes or ketones, have emerged as versatile directing groups. nih.gov The nitrogen atoms of the hydrazone moiety can effectively coordinate to a metal center, such as Rh(III), positioning the catalyst in proximity to a specific C–H bond and facilitating its selective activation. rsc.orgnih.gov This approach has been successfully applied to the synthesis of a diverse range of valuable heterocyclic compounds.
Research Findings in Rh(III)-Catalyzed C–H Activation with Hydrazone Directing Groups
Detailed research has demonstrated the utility of hydrazone-directed Rh(III)-catalyzed C–H activation in the synthesis of various nitrogen-containing heterocycles, such as isoquinolines and indazoles. These reactions typically proceed through a cyclometalated intermediate, where the rhodium is part of a five- or six-membered ring that includes the hydrazone and the activated carbon.
One notable application is the synthesis of highly substituted isoquinolines. In a study by Chuang, Gandeepan, and Cheng, acetophenone (B1666503) N,N-dimethylhydrazone was reacted with diphenylacetylene (B1204595) in the presence of a [RhCp*Cl₂]₂ catalyst and acetic acid in methanol (B129727). This reaction afforded 1-methyl-3,4-diphenylisoquinoline in high yield through a process involving ortho-C–H bond activation, annulation with the alkyne, and subsequent N–N bond cleavage. acs.org The choice of solvent and an acidic additive were found to be critical for the success of this transformation. acs.org
The synthesis of functionalized 1H-indazoles has also been achieved through a similar strategy. Research has shown that aldehyde phenylhydrazones can undergo a Rh(III)-catalyzed double C–H activation and C–H/C–H cross-coupling to form the indazole core. rsc.orgnih.gov This method is scalable and tolerates a good range of functional groups. nih.gov Mechanistic studies, including deuterium (B1214612) labeling experiments, suggest that the process involves an initial, reversible C–H bond metalation step. rsc.org
The versatility of the hydrazone directing group is further highlighted in multi-component reactions. For instance, the Ellman laboratory has developed three- and four-component reactions for the synthesis of α-branched amines using a diversifiable hydrazone directing group. nih.gov This approach allows for the rapid assembly of complex products from simple, readily available starting materials. nih.gov
The scope of coupling partners is not limited to simple alkynes. Annulations of hydrazones derived from N-aminopyrroles and N-aminoazoles with various alkynes have been shown to produce pyrrolopyridazines and azolopyridazines through a dual C–H activation process. nih.gov This transformation is significant as it proceeds without the need for a directing heteroatom within the substrate itself. nih.gov
Interactive Data Tables
The following tables summarize representative data from research on Rh(III)-catalyzed C–H activation using hydrazone directing groups.
Table 1: Rh(III)-Catalyzed Synthesis of Isoquinolines from Hydrazones and Alkynes
This table presents data on the synthesis of isoquinolines via Rh(III)-catalyzed C–H activation as described by Chuang, Gandeepan, and Cheng (2013). The reaction involves the coupling of various hydrazones with alkynes.
| Entry | Hydrazone Substrate | Alkyne Partner | Product | Yield (%) |
| 1 | Acetophenone N,N-dimethylhydrazone | Diphenylacetylene | 1-Methyl-3,4-diphenylisoquinoline | 93 |
| 2 | Propiophenone N,N-dimethylhydrazone | Diphenylacetylene | 1-Ethyl-3,4-diphenylisoquinoline | 90 |
| 3 | 4'-Methoxyacetophenone N,N-dimethylhydrazone | Diphenylacetylene | 6-Methoxy-1-methyl-3,4-diphenylisoquinoline | 85 |
| 4 | Acetophenone N,N-dimethylhydrazone | 1,2-di-p-tolylacetylene | 1-Methyl-3,4-di-p-tolylisoquinoline | 88 |
| 5 | Acetophenone N,N-dimethylhydrazone | 1-Phenyl-1-propyne | 1,3-Dimethyl-4-phenylisoquinoline | 75 |
Table 2: Rh(III)-Catalyzed Synthesis of 1H-Indazoles from Aldehyde Phenylhydrazones
This table showcases the results from the synthesis of 1H-indazoles through a double C–H activation of aldehyde phenylhydrazones, as reported by Zhu and colleagues (2017).
| Entry | Aldehyde Phenylhydrazone Substrate | Product | Yield (%) |
| 1 | Benzaldehyde phenylhydrazone | 1-Phenyl-1H-indazole | 82 |
| 2 | 4-Methylbenzaldehyde phenylhydrazone | 5-Methyl-1-phenyl-1H-indazole | 85 |
| 3 | 4-Methoxybenzaldehyde phenylhydrazone | 5-Methoxy-1-phenyl-1H-indazole | 78 |
| 4 | 4-Chlorobenzaldehyde phenylhydrazone | 5-Chloro-1-phenyl-1H-indazole | 75 |
| 5 | Naphthaldehyde phenylhydrazone | 1-Phenyl-1H-benzo[g]indazole | 72 |
Coordination Chemistry of Hydrazo Iii and Its Metal Complexes
Synthesis of "Hydrazo III" Metal Complexes
The synthesis of metal complexes with this compound, a type of hydrazone ligand, typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. researchgate.netarabjchem.org A common method is the condensation reaction of equimolar amounts of the hydrazone ligand and the respective metal salt, often in a solvent mixture like ethanol (B145695) or methanol (B129727). chemistryjournal.netekb.eg The reaction mixture is usually heated under reflux for several hours to facilitate complex formation. arabjchem.orgjptcp.com The resulting solid metal complexes can then be isolated by filtration, washed with the solvent, and dried. arabjchem.org The stoichiometry of the resulting complexes, which can vary (e.g., 1:1, 1:2, or 2:3 metal-to-ligand ratio), is influenced by the reaction conditions and the nature of the metal ion. ekb.egmdpi.comscirp.org
This compound and similar hydrazone ligands are classified as polydentate ligands, meaning they can bind to a central metal ion through multiple donor atoms simultaneously. unimas.my These ligands typically possess several potential coordination sites, including the azomethine nitrogen, carbonyl or enolic oxygen, and phenolic oxygen atoms. unimas.myresearchgate.net This multi-point attachment leads to the formation of stable chelate rings with the metal ion. researchgate.net
The denticity of the hydrazone ligand—the number of donor atoms that bind to the metal—can vary. Depending on the specific structure of the hydrazone and the reaction conditions, it can act as a bidentate, tridentate, or even tetradentate or pentadentate ligand. jptcp.comunimas.myjptcp.com For instance, some hydrazone ligands coordinate in a tridentate fashion, utilizing an ONO donor sequence. researchgate.netjptcp.comarabjchem.org The flexibility of the hydrazone backbone allows for the formation of diverse molecular architectures, including mononuclear, binuclear, and polynuclear complexes. mdpi.comnih.govnih.gov This versatility in coordination modes is a key factor in the extensive research into hydrazone-based metal complexes. researchgate.netmdpi.com
This compound and its analogues readily form complexes with a wide range of transition metals. The synthesis of these complexes is generally achieved by reacting the hydrazone ligand with the corresponding metal salts, such as chlorides or acetates, in an appropriate solvent. researchgate.netchemistryjournal.netscirp.org
Co(II), Ni(II), Cu(II), and Zn(II) Complexes: A series of Co(II), Ni(II), Cu(II), and Zn(II) complexes have been synthesized by reacting the hydrazone ligand with the respective metal(II) acetates. bohrium.com In many cases, these metals form complexes with a 1:1 or 1:2 metal-to-ligand ratio. jptcp.comscirp.org The resulting complexes are often non-electrolytic in nature. bohrium.com
Pd(II) Complexes: Palladium(II) complexes of hydrazone ligands have been prepared using salts like Na₂PdCl₄. arabjchem.org Studies have shown that the geometry of Pd(II) complexes is often square planar. nih.gov
Cr(III) and Fe(III) Complexes: Cr(III) and Fe(III) complexes are typically synthesized from their chloride salts. researchgate.netchemistryjournal.net Spectroscopic and magnetic studies often suggest an octahedral geometry for these complexes. asianpubs.orgbendola.com
Nd(III) Complexes: Neodymium(III) is a member of the lanthanide series, and its complexes with hydrazone ligands have also been investigated. Magnetic studies on such rare-earth complexes have provided insights into their electronic structure and magnetic properties. researchgate.net
The formation of these complexes is confirmed through various analytical techniques, including elemental analysis, and spectroscopic methods. researchgate.netmdpi.com The specific coordination environment and stoichiometry are dependent on factors such as the metal ion's preferred coordination number and the ligand's structural characteristics. mdpi.com
Role of "this compound" as a Polydentate Ligand
Structural Characterization of "this compound" Metal Complexes
The structural elucidation of this compound metal complexes relies on a combination of analytical and spectroscopic techniques. These methods provide detailed information about the coordination environment of the metal ion, the geometry of the complex, and its electronic and magnetic properties. researchgate.netarabjchem.orgbohrium.com
The coordination geometry of this compound metal complexes is diverse and is influenced by the nature of the metal ion and the ligand.
Octahedral Geometry: Many transition metal complexes of hydrazones, particularly those of Cr(III), Fe(III), Co(II), and Ni(II), exhibit an octahedral geometry. nih.govmdpi.comasianpubs.orgbendola.comnih.govbendola.com This is often observed in complexes with a 1:1 or 1:2 metal-to-ligand ratio where the hydrazone acts as a tridentate or bidentate ligand, with the remaining coordination sites occupied by solvent molecules or anions. researchgate.netarabjchem.orgbohrium.com
Tetrahedral Geometry: In some cases, particularly with Zn(II), tetrahedral geometries are observed. bohrium.comnih.gov
Square Planar Geometry: Cu(II) and Pd(II) complexes can adopt a square planar or a distorted square pyramidal geometry. nih.goveujournal.orgrsc.org The deviation from ideal geometry is common, especially in Cu(II) complexes due to the Jahn-Teller effect. mdpi.com
Distorted Geometries: Distorted octahedral and square-pyramidal geometries are also frequently reported for various metal complexes. nih.govmdpi.com For example, some Mn(II) complexes adopt a distorted square-pyramidal coordination. nih.gov
Table 1: Coordination Geometries of Various Metal-Hydrazone Complexes
| Metal Ion | Typical Coordination Geometry | References |
| Cr(III) | Octahedral | asianpubs.orgbendola.com |
| Fe(III) | Octahedral | asianpubs.orgbendola.com |
| Co(II) | Octahedral, Distorted Octahedral | mdpi.combohrium.comnih.gov |
| Ni(II) | Octahedral, Square Planar | mdpi.combohrium.comedpsciences.org |
| Cu(II) | Distorted Octahedral, Square Planar, Distorted Square Pyramidal | mdpi.comeujournal.orgrsc.org |
| Zn(II) | Tetrahedral, Octahedral | bohrium.comnih.gov |
| Pd(II) | Square Planar | nih.gov |
The magnetic moments of the complexes are measured at room temperature, and the data are used to infer the number of unpaired electrons. arabjchem.org For instance, the paramagnetic nature of many Co(II), Ni(II), and Cu(II) hydrazone complexes has been confirmed through these studies, which is consistent with the presence of unpaired electrons in their d-orbitals. bohrium.com Conversely, Zn(II) complexes are typically diamagnetic, as expected for a d¹⁰ configuration. bohrium.com
In some cases, temperature-dependent magnetic susceptibility measurements are performed to investigate magnetic exchange interactions between metal centers in polynuclear complexes. researchgate.net These studies can reveal whether the interactions are ferromagnetic or antiferromagnetic. researchgate.net For example, some Ni(II) complexes are diamagnetic, suggesting a square-planar geometry, while others are paramagnetic, indicating a different coordination environment. edpsciences.org
Table 2: Magnetic Properties of Selected Metal-Hydrazone Complexes
| Metal Complex | Magnetic Moment (B.M.) | Inferred Property | References |
| Fe(III) Complex | 3.8 | Paramagnetic, Octahedral | bendola.combendola.com |
| Cu(II) Complex | 1.5 | Paramagnetic, Distorted Octahedral | bendola.com |
| Ni(II) Complexes | Varies | Can be Diamagnetic (Square Planar) or Paramagnetic | edpsciences.org |
| Zn(II) Complexes | Diamagnetic | Diamagnetic | bohrium.com |
Molar conductance measurements are performed on solutions of the metal complexes to determine their electrolytic or non-electrolytic nature. arabjchem.orgresearchgate.netbohrium.com The measurements are typically carried out in solvents like DMF or DMSO at a specific concentration (e.g., 10⁻³ M). bohrium.combendola.com
The obtained conductivity values are compared with standard ranges to classify the complexes. Low molar conductance values generally indicate that the complexes are non-electrolytes, suggesting that the anions are coordinated to the metal ion within the coordination sphere and are not present as free ions in the solution. arabjchem.orgbohrium.comnih.gov Conversely, higher conductivity values suggest an electrolytic nature, where one or more anions are outside the coordination sphere. bendola.com For example, some Co(II), Ni(II), Cu(II), and Zn(II) complexes have been reported as 1:2 electrolytes, while some Fe(III) complexes behave as 1:3 electrolytes. bendola.com
In some instances, solid-state electrical conductivity studies are also performed as a function of temperature. These studies have shown that some hydrazone complexes exhibit semiconducting behavior, where their conductivity increases with rising temperature. bendola.com
Table 3: Molar Conductance of Selected Metal-Hydrazone Complexes
| Complex Type | Solvent | Molar Conductance (Ω⁻¹ mol⁻¹ cm²) | Nature | References |
| Co(II), Ni(II), Cu(II), Zn(II) Complexes | DMF | 110–125 | 1:2 Electrolyte | bendola.com |
| Fe(III) Complex | DMF | 250–266 | 1:3 Electrolyte | bendola.com |
| Various Transition Metal Complexes | DMSO | Low values | Non-electrolyte | arabjchem.orgbohrium.comnih.gov |
Magnetic Susceptibility Studies
Electronic Properties of "this compound" Metal Complexes
The electronic properties of metal complexes containing the this compound tautomer are primarily dictated by the interplay between the metal center and the ligand's electronic structure. These properties are typically investigated using UV-Vis spectroscopy and electrochemical methods.
The electronic spectra of these complexes exhibit characteristic absorption bands corresponding to various electronic transitions. Intra-ligand transitions, such as π → π* and n → π, are commonly observed. The π → π transitions are typically found in the ultraviolet region and are associated with the aromatic rings and the C=N bond of the hydrazone moiety. scielo.org.coacs.org The n → π* transitions, originating from the lone pairs of electrons on the nitrogen and oxygen atoms, appear at longer wavelengths. acs.orgsci-hub.se
Upon coordination to a metal ion, the electronic spectrum of the this compound ligand undergoes significant changes. A notable feature is the appearance of a ligand-to-metal charge transfer (LMCT) band, which is a hallmark of complex formation. acs.orgsci-hub.se This band can be observed as a new, often broad, absorption in the visible region. acs.orgsci-hub.se Furthermore, the existing intra-ligand transition bands may experience a bathochromic (red) shift upon complexation, which is attributed to the extended conjugation within the complex. scielo.org.co
The electrochemical behavior of this compound metal complexes reveals insights into their redox activity. Cyclic voltammetry studies show that these complexes can undergo both metal-centered and ligand-centered redox processes. acs.org The redox potentials of these processes are influenced by the nature of the metal ion and the specific substituents on the ligand framework. scielo.org.corsc.org For instance, complexes with electrochemically active metal ions like cobalt and iron exhibit different redox potentials compared to those with electrochemically inactive ions like zinc. scielo.org.co In some cases, the redox processes are reversible, indicating the stability of the complex in different oxidation states. acs.org
Table 1: Representative Electronic Absorption Data for this compound Type Metal Complexes
| Complex Type | Transition | Wavelength (nm) | Reference |
|---|---|---|---|
| Hydrazone Ligand | π → π* | ~300-350 | scielo.org.coacs.org |
| n → π* | ~358 | acs.org | |
| Ni(II) Complex | LMCT | ~410-428 | acs.org |
| Zn(II) Complex | π → π* (shifted) | Shifted to longer λ | scielo.org.co |
| Fe(II) Complex | Characteristic bands | 358, 666 | acs.org |
Ligand Design Principles for Tunable Complex Properties
The electronic properties of this compound metal complexes can be systematically tuned by modifying the structure of the hydrazone ligand. This provides a powerful tool for designing complexes with desired characteristics for various applications.
One of the key strategies in ligand design is the introduction of different substituent groups on the aromatic rings of the hydrazone framework. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—can have a profound effect on the electronic structure and redox potentials of the resulting metal complexes. rsc.orgacs.org For example, electron-withdrawing groups can lead to an anodic shift in the reduction potentials of the complex. scielo.org.co
The position of the substituents on the aromatic rings also plays a critical role. Altering the substitution pattern can influence the coordination geometry around the metal center and, consequently, the electronic properties of the complex. rsc.org
Another important aspect of ligand design is the modification of the chelation sites. By introducing additional donor atoms or altering the existing ones, the coordination environment of the metal ion can be changed, which in turn affects the stability and electronic properties of the complex. For instance, creating a tridentate ONO donor set through deprotonation of the ligand upon complexation is a common feature in these systems. researchgate.net
The interplay between the ligand and the metal ion is a crucial consideration. The choice of the metal ion itself has a significant impact on the electronic properties of the complex. scielo.org.co The magnitude of the shift in redox potentials upon complexation is dependent on the nature of the metal cation. scielo.org.co Therefore, a combination of judicious ligand design and metal ion selection allows for the fine-tuning of the electronic and electrochemical properties of this compound metal complexes.
Table 2: Principles of Ligand Design for Tunable Properties of this compound Metal Complexes
| Design Principle | Effect on Complex Properties | Reference |
|---|---|---|
| Introduction of electron-withdrawing/donating substituents | Modulates redox potentials and electronic transitions. | rsc.orgacs.org |
| Alteration of substituent position | Influences coordination geometry and electronic structure. | rsc.org |
| Modification of chelation sites | Changes the coordination environment and stability. | researchgate.net |
| Variation of the metal ion | Significantly impacts redox potentials and charge transfer bands. | scielo.org.co |
Advanced Analytical Methodologies for Hydrazo Iii Analogues
Chromatographic Techniques for Separation and Quantification
Chromatography stands as a cornerstone for the analysis of "Hydrazo III" analogues, enabling the separation and quantification of individual components within a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a dominant technique for both qualitative and quantitative analysis of hydrazone derivatives. cuni.cz Reversed-phase HPLC (RP-HPLC) is particularly effective for separating hydrazones and their potential degradation products. cuni.czpensoft.net
A study on the analysis of 2',4'-dihydroxyacetophenon isonicotinoyl hydrazone (DHAP-INH), a hydrazone analogue, utilized a LiChrospher 100, RP-18 column. cuni.cz The mobile phase consisted of a phosphate (B84403) buffer and methanol (B129727) mixture, with UV detection performed at 254 nm and 326 nm. cuni.cz This method successfully separated the main compound from its synthetic precursors and degradation products. cuni.cz Similarly, a validated RP-HPLC method for a model pyrrole (B145914) hydrazone employed a Purospher® STAR, RP-18 column with a mobile phase of acetonitrile, phosphate buffer (pH 4.0), and methanol. pensoft.net Detection was carried out at 272 nm. pensoft.net
The separation of 2(3H)-Benzothiazolone, hydrazone has been achieved using a Newcrom R1 reverse-phase column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) compatibility, formic acid can be substituted for phosphoric acid. sielc.com The versatility of HPLC allows for its use in analyzing newly synthesized hydrazone derivatives, as demonstrated with Bexarotene hydrazide-hydrazone derivatives. bas.bg
Table 1: HPLC Parameters for Hydrazone Analogue Analysis
| Analyte | Column | Mobile Phase | Detection | Reference |
| 2',4'-dihydroxyacetophenon isonicotinoyl hydrazone (DHAP-INH) | LiChrospher 100, RP-18 (250 mm × 4.6 mm, 5 µm) | Phosphate buffer (0.01 M NaH2PO4·2H2O; 2 mM EDTA; pH 6.0) and methanol (54:46 v/v) | UV at 254 nm and 326 nm | cuni.cz |
| Ethyl 5-(4-bromophenyl)-1-(1-(2-(4-hydroxy-3-methoxybenzylidene)hydrazineyl)-4-methyl-1-oxopentan-2-yl)-2-methyl-1H-pyrrole-3-carboxylate | Purospher® STAR, RP-18 (250 mm x 4.6 mm, 5 μm) | Acetonitrile, phosphate buffer (pH 4.0), and methanol (60:30:10 v/v/v) | UV at 272 nm | pensoft.net |
| 2(3H)-Benzothiazolone, hydrazone | Newcrom R1 (Reverse Phase) | Acetonitrile, water, and phosphoric acid | Not specified | sielc.com |
| Bexarotene hydrazide-hydrazone derivatives | Not specified | Not specified | Not specified | bas.bg |
Gas Chromatography (GC)
Gas chromatography, often coupled with mass spectrometry (GC-MS), is another powerful tool for the analysis of hydrazones, particularly for volatile derivatives or after appropriate derivatization. researchgate.net For instance, free hydrazine (B178648) in pharmaceutical samples can be detected by reacting it with acetone (B3395972) to form 4-methyl-3-amylene-2-phenylhydrazone, which has a characteristic peak in gas chromatography. google.com This headspace GC method offers high sensitivity and accuracy. google.com
The analysis of residual hydrazine can be performed by derivatization with acetone to form acetone azine, which is then analyzed by GC with a flame ionization detector (FID). sielc.com The use of acetone serves the dual purpose of being a diluent and a derivatizing agent. sielc.com GC-MS has also been employed for the analysis of bioactive compounds, including hydrazones like 3,6-Diazahomoadamantan-9-one Hydrazone, in plant extracts. rjptonline.org The identification of compounds is based on peak area, retention time, and mass spectral data. rjptonline.org
Table 2: GC Parameters for Hydrazine and Hydrazone Analysis
| Analyte/Derivative | Column | Detector | Key Findings | Reference |
| 4-methyl-3-amylene-2-phenylhydrazone | Not specified | Not specified | Characteristic peak detected via headspace GC. | google.com |
| Acetone azine | 6% cyanopropylphenyl-94% dimethylpolysiloxane (DB-624) | FID | Fast derivatization and good GC separation. | sielc.com |
| 3,6-Diazahomoadamantan-9-one Hydrazone | Not specified | MS | Identified as a bioactive compound in Lepidium sativum extract. | rjptonline.org |
| 2,4-dinitrophenylhydrazones | Not specified | Not specified | Retention indices on non-polar columns can be determined. | nist.gov |
Spectrophotometric Determination of "this compound" and Its Complexes
Spectrophotometric methods are widely used for the determination of "this compound" and its analogues due to their simplicity, speed, and sensitivity. jocpr.comresearchgate.net These methods often rely on the formation of colored complexes with metal ions or through oxidative coupling reactions.
Development of Chromogenic Reagents
Hydrazones are extensively used as chromogenic reagents for the spectrophotometric determination of various metal ions and organic compounds. thermofisher.krdergipark.org.trwecmelive.com Their ability to form stable, colored complexes is a key feature. dergipark.org.tr For example, 3-methyl-2-benzothiazolinone hydrazone (MBTH) is a well-known chromogenic reagent used in the oxidative coupling reaction with various compounds in the presence of an oxidizing agent like ferric chloride to produce intensely colored products. rsc.orgwalshmedicalmedia.comnih.gov
A newly synthesized chromogenic reagent, 2,4-Dimethoxy Benzaldehyde Isonicotinoyl Hydrazone (DMBIH), has been developed for the rapid and selective spectrophotometric determination of Arsenic (III). jocpr.com This reagent forms a yellow-colored, water-soluble complex with As (III) in a basic medium. jocpr.com Glutaraldehydiphenyl hydrazone is another synthesized chromogenic reagent used for the determination of heavy metals. wecmelive.com
UV-Vis Spectrophotometry for Detection and Quantification
UV-Vis spectrophotometry is a fundamental technique for the detection and quantification of "this compound" analogues and their metal complexes. nih.gov The method is based on measuring the absorbance of the colored species at its wavelength of maximum absorption (λmax).
The reaction of 3-methylbenzothiazolin-2-one hydrazone with phenothiazine (B1677639) drugs in the presence of iron(III) yields colored products with λmax values ranging from 700 to 740 nm, allowing for their determination. rsc.org The molar absorptivities for these complexes are in the range of 2.0 × 10⁴ to 4.0 × 10⁴ L mol⁻¹ cm⁻¹. rsc.org For the determination of As (III) using DMBIH, the resulting complex exhibits a λmax at 400 nm with a molar absorptivity of 3.7372 × 10⁴ L mol⁻¹ cm⁻¹. jocpr.com
The complexation of a hydrazone-based colorimetric sensor with copper(II) ions results in a color change and a shift in the UV-Vis absorption spectrum, with an absorbance maximum at 347 nm for the ligand itself. nih.gov Similarly, gold(III) complexes with hydrazones derived from pyridoxal (B1214274) 5′-phosphate have been studied using UV-Vis spectroscopy, where the spectra of the complexes are similar to those of the free protonated hydrazones. mdpi.commdpi.com The determination of bismuth(III) has been achieved using benzimidazole (B57391) derivatives containing a hydrazone moiety, with the absorbance of the complex being proportional to the Bi3+ concentration. deswater.com
Table 3: Spectrophotometric Data for Hydrazone Complexes
| Hydrazone Reagent | Analyte | λmax (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Reference |
| 3-methylbenzothiazolin-2-one hydrazone | Phenothiazine drugs | 700 - 740 | 2.0 × 10⁴ - 4.0 × 10⁴ | rsc.org |
| 2,4-Dimethoxy Benzaldehyde Isonicotinoyl Hydrazone (DMBIH) | Arsenic (III) | 400 | 3.7372 × 10⁴ | jocpr.com |
| Hydrazone-based colorimetric sensor | Copper (II) | 347 (ligand) | 4390 | nih.gov |
| Glutaraldehydiphenyl hydrazone | Cr, Pb, As | 360 - 395 | 2.213 × 10⁴ - 2.460 × 10⁴ | wecmelive.com |
| 3-methyl-2-benzothiazoline hydrazone (MBTH) | Metaxalone | 666 | Not specified | walshmedicalmedia.com |
| 3-methyl-2-benzothiazoline hydrazone (MBTH) | Dabigatran etexilate mesylate | 632 | Not specified | walshmedicalmedia.com |
| Hydrazones derived from pyridoxal | Gold (III) | Not specified | Not specified | mdpi.commdpi.com |
| Benzimidazole derivative with hydrazone | Bismuth (III) | Not specified | Not specified | deswater.com |
Electrochemical Characterization (e.g., Cyclic Voltammetry)
Electrochemical techniques, particularly cyclic voltammetry (CV), provide valuable insights into the redox properties of "this compound" analogues. chem-soc.sirsc.orgbohrium.com CV can be used to study the electron transfer mechanisms, determine diffusion coefficients, and investigate the stability of electrochemically generated species. chem-soc.sikoreascience.kr
The cyclic voltammetry of some substituted hydrazones in dimethylformamide (DMF) at a platinum electrode revealed two cathodic peaks, indicating a multi-step reduction process. chem-soc.si The difference between the cathodic and anodic peak potentials suggested a quasi-reversible reaction complicated by a chemical step. chem-soc.si The electrochemical oxidation of hydrazobenzene (B1673438) has been studied across a wide pH range, showing that the oxidation mechanism is pH-dependent. koreascience.kr
In another study, the electrochemical dehydrogenation of hydrazo compounds to azo compounds was investigated using cyclic voltammetry. rsc.org The CV analysis was performed using a platinum working electrode, a platinum wire counter electrode, and a saturated calomel (B162337) electrode (SCE) as the reference electrode. rsc.org The electrochemical behavior of Co2+ complexes with a hydrazone ligand based on Girard's T reagent has also been investigated by cyclic voltammetry. bohrium.com Furthermore, the electrochemical [3+3] annulation of phenol (B47542) and hydrazone has been studied using CV to understand the reaction mechanism. acs.org
Table 4: Electrochemical Data for Hydrazone Analogues
| Compound/System | Technique | Electrode System | Key Findings | Reference |
| Substituted hydrazones | Cyclic Voltammetry | Platinum working electrode in DMF | Two cathodic peaks observed; quasi-reversible reduction. | chem-soc.si |
| Hydrazobenzene | Cyclic Voltammetry | Not specified | pH-dependent oxidation mechanism. | koreascience.kr |
| Hydrazo compounds | Cyclic Voltammetry | Pt working electrode, Pt counter electrode, SCE reference | Investigated electrochemical dehydrogenation to azo compounds. | rsc.org |
| Co2+ with hydrazone ligand | Cyclic Voltammetry | DY2000 apparatus | Studied the electrochemical behavior of the complex. | bohrium.com |
| Phenol and hydrazone | Cyclic Voltammetry | Glassy carbon working electrode, Pt counter electrode, Ag/AgCl reference | Elucidated the mechanism of electrochemical [3+3] annulation. | acs.org |
Advanced Sensing Applications of "this compound" Probes
The unique structural and electronic properties of hydrazone-based compounds, referred to here as "this compound" analogues, have positioned them as versatile components in the development of advanced chemosensors. nih.gov Their ease of synthesis, modularity, and the characteristic C=N-N linkage allow for the rational design of probes for various analytes. nih.gov These probes often operate on principles of colorimetric or fluorometric changes upon binding with a target species, offering high sensitivity and selectivity. nih.govrsc.org The hydrazone functional group's capacity for complexation and its conjugated electron system are central to its utility in supramolecular chemistry and sensor development. researchgate.net
Selective Metal Ion Detection
This compound analogues have been extensively developed as chemosensors for the selective detection of a wide range of metal ions. rsc.org The sensing mechanism typically involves the coordination of the metal ion with heteroatoms (commonly N and O) within the hydrazone structure, leading to a measurable change in the probe's photophysical properties. acs.orgresearchgate.net This interaction can induce a "turn-on" or "turn-off" fluorescence response or a distinct color change visible to the naked eye. researchgate.netacs.org
Researchers have successfully designed this compound probes for various metal ions, including aluminum (Al³⁺), iron (Fe³⁺), and copper (Cu²⁺). nih.govacs.orgacs.org For instance, a hydrazone-based sensor, N′1,N′3-bis((E)-4-(diethylamino)-2-hydroxybenzylidene)isophthalohydrazide (NDHIPH), demonstrated high selectivity for Al³⁺, providing an ideal framework for its detection due to the presence of hard base sites like O and N that are preferred by the hard acid Al³⁺. acs.org Similarly, another hydrazone derivative was developed for the highly sensitive and reusable colorimetric sensing of Cu²⁺ ions in aqueous media. nih.gov The selectivity of these probes is a critical feature, with studies showing minimal interference from other common metal ions. nih.govmdpi.com
The development of these sensors is often supported by theoretical studies, such as Density Functional Theory (DFT), to understand the binding modes and the electronic changes that occur upon complexation with the metal ion. nih.govresearchgate.net This computational approach aids in the rational design of more efficient and selective probes. nih.gov
Table 1: Selective Metal Ion Detection by this compound Analogues
| This compound Analogue (Probe) | Target Metal Ion | Detection Principle | Limit of Detection (LOD) | Reference |
| N′1,N′3-bis((E)-4-(diethylamino)-2-hydroxybenzylidene)isophthalohydrazide (NDHIPH) | Al³⁺ | Fluorescence Enhancement ("Turn-On") | 2.53 nM | acs.org |
| Bth-Dma Covalent Organic Framework | Fe³⁺ | Fluorescence Quenching ("Turn-Off") | Not Specified | acs.org |
| 3-hydroxy-5-nitrobenzaldehyde-4-hydroxybenzoylhydrazone (3-HNHBH) | Cu²⁺ | Colorimetric | 0.34 µg L⁻¹ | nih.govrsc.org |
| (E)-3-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)-4H-chromen-4-one (BTC) | Ga³⁺ | Fluorescence "Off-On" | 4.88 x 10⁻² µM | researchgate.net |
| 5-bromo-2-hydroxy-N′-[(1E)-1-(thiophen-2-yl)ethylidene]benzohydrazide (L) | Fe³⁺ | Fluorescence Enhancement ("Turn-On") | 3.87 µM | nih.gov |
Fluorescence-Based Detection Systems
Fluorescence spectroscopy is a powerful tool in analytical chemistry, and this compound analogues are frequently employed as fluorescent probes due to their potential for high sensitivity, selectivity, and operational simplicity. nih.gov These systems can be designed to signal the presence of an analyte through changes in fluorescence intensity, wavelength shifts, or fluorescence lifetime. nih.gov
A common strategy involves designing a "turn-on" fluorescent sensor, where the probe is initially non-fluorescent or weakly fluorescent. Upon binding to the target analyte, a process such as chelation-enhanced fluorescence (CHEF) can occur, leading to a significant increase in fluorescence intensity. researchgate.net For example, a hydrazone-based Schiff base, NDHIPH, acts as a "turn-on" sensor for Al³⁺, with its fluorescence being significantly enhanced upon complexation. acs.org This enhancement is attributed to the restriction of photoinduced electron transfer (PET) and C=N isomerization upon binding to the metal ion.
Conversely, "turn-off" or fluorescence quenching systems are also prevalent. In these systems, the probe is initially fluorescent, and the binding of the analyte leads to a decrease in fluorescence intensity. acs.org This quenching can occur through various mechanisms, including energy or electron transfer between the probe and the analyte. A stable hydrazone-linked covalent organic framework (COF) has been demonstrated as a "turn-off" fluorescent sensor for Fe³⁺ in aqueous solutions. acs.org
The versatility of this compound analogues also allows for the development of ratiometric sensors and "off-on-off" probes for sequential detection. researchgate.netnih.gov For instance, a novel hydrazone-based probe was designed for the relay sensing of Ga³⁺ and pyrophosphate ions (PPi), demonstrating an "off-on-off" fluorescence response. researchgate.net Furthermore, the practical application of these fluorescent probes has been extended to real-world scenarios, such as the fabrication of test paper strips for the rapid, on-site detection of analytes like BF₃ and Al³⁺. acs.orgmdpi.com
Table 2: Characteristics of Fluorescence-Based Detection Systems with this compound Analogues
| This compound Analogue (Probe) | Analyte | Fluorescence Response | Key Mechanism | Application Note | Reference |
| N′1,N′3-bis((E)-4-(diethylamino)-2-hydroxybenzylidene)isophthalohydrazide (NDHIPH) | Al³⁺ | Turn-On | Chelation-Enhanced Fluorescence (CHEF), Inhibition of PET | Applicable for instant detection on paper strips | acs.org |
| Bth-Dma Covalent Organic Framework | Fe³⁺ | Turn-Off | Coordination interaction leading to quenching | First report of a luminescent COF with O,N,O′-chelating sites for this purpose | acs.org |
| (E)-N'-(naphthalen-1-ylmethylene)nicotinohydrazide (LNN) and analogues | BF₃ | Turn-On | Not specified | Used in sensor arrays to detect biogenic amines | mdpi.com |
| 5-bromo-2-hydroxy-N′-[(1E)-1-(thiophen-2-yl)ethylidene]benzohydrazide (L) | Fe³⁺ | Turn-On / Ratiometric | Chelation-Enhanced Fluorescence (CHEF) | Also acts as a colorimetric sensor for Cu²⁺ | nih.gov |
| (E)-3-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)-4H-chromen-4-one (BTC) | Ga³⁺, then PPi | Off-On-Off | CHEF and Photoinduced Electron Transfer (PET) | Demonstrates sequential detection capability | researchgate.net |
Applications of Hydrazo Iii Analogues in Chemical Research and Advanced Materials
Role in Organic Synthesis as Reagents and Intermediates
Hydrazo compounds, and particularly their hydrazone derivatives, are pivotal in a variety of synthetic transformations. naturalspublishing.com They are generally formed by the reaction of hydrazine (B178648) or its derivatives with aldehydes or ketones. wikipedia.orgnumberanalytics.comorganicchemistrytutor.com
Wolff–Kishner Reduction Intermediates
The Wolff–Kishner reduction is a fundamental reaction that converts aldehydes and ketones into their corresponding alkanes. chemistrytalk.org This deoxygenation process proceeds through a critical hydrazone intermediate. organicchemistrytutor.comalfa-chemistry.comjk-sci.com
The reaction mechanism involves two main stages:
Hydrazone Formation : The carbonyl compound reacts with hydrazine (N₂H₄) to form a hydrazone. organicchemistrytutor.comchemistrytalk.orgjk-sci.com This step can be performed under acidic or basic conditions. organicchemistrytutor.com
Reduction : Under strongly basic conditions and high temperatures (180-220 °C), the hydrazone is deprotonated. alfa-chemistry.com This is followed by the elimination of nitrogen gas (N₂) to form a carbanion, which is then protonated by a solvent molecule to yield the final alkane product. chemistrytalk.orgalfa-chemistry.com
Several modifications to the original Wolff-Kishner procedure have been developed to improve yields and broaden its applicability. The Huang-Minlon modification, for instance, is a one-pot reaction that simplifies the procedure and shortens reaction times. jk-sci.com
Reagents in Shapiro and Bamford–Stevens Reactions
Hydrazone analogues, specifically tosylhydrazones, are key starting materials in the Shapiro and Bamford–Stevens reactions, both of which convert carbonyl compounds into alkenes. wikipedia.orgchemistnotes.comchemistnotes.comorganic-chemistry.org
Shapiro Reaction : This reaction utilizes two equivalents of a strong organolithium base to convert a tosylhydrazone into an alkene via a vinyllithium (B1195746) intermediate. wikipedia.orgchemistnotes.comnrochemistry.com Discovered by Robert H. Shapiro in 1967, it is a powerful method for creating C-C bonds and has been used in complex total syntheses, such as that of Taxol. wikipedia.orgslideshare.netunirioja.es The reaction generally produces the less-substituted (kinetic) alkene product. chemistnotes.com
Bamford–Stevens Reaction : This reaction involves the treatment of tosylhydrazones with a strong base, such as sodium metal or sodium methoxide, to generate alkenes. chemistnotes.comwikipedia.orgunacademy.comalfa-chemistry.com Unlike the Shapiro reaction, the Bamford-Stevens reaction often proceeds through a carbene or carbocation intermediate, depending on the solvent (aprotic or protic, respectively), and typically yields the more-substituted (thermodynamic) alkene. chemistnotes.comorganic-chemistry.orgalfa-chemistry.com
| Feature | Shapiro Reaction | Bamford-Stevens Reaction |
|---|---|---|
| Starting Material | Tosylhydrazone | Tosylhydrazone |
| Base | Organolithium reagents (e.g., n-BuLi) wikipedia.orgchemistnotes.com | Alkoxides (e.g., NaOMe), Metal Hydrides (e.g., NaH) chemistnotes.comunacademy.com |
| Intermediate | Vinyllithium wikipedia.orgalfa-chemistry.com | Carbene (aprotic solvent), Carbocation (protic solvent) organic-chemistry.orgalfa-chemistry.com |
| Product | Less-substituted alkene (Kinetic product) chemistnotes.com | More-substituted alkene (Thermodynamic product) chemistnotes.comchemistnotes.com |
Building Blocks for Heterocyclic Chemistry
Hydrazones are exceptionally versatile building blocks for synthesizing a wide array of heterocyclic compounds. naturalspublishing.comresearchgate.net Their reactivity, stemming from the nucleophilic nitrogen atoms and the electrophilic/nucleophilic carbon atom, allows them to participate in various cyclization reactions. naturalspublishing.com This has led to the preparation of important nitrogen-containing heterocycles like pyrazoles, triazoles, and oxadiazoles. naturalspublishing.comresearchgate.net Aromatic heterocyclic sulfonyl hydrazones, for example, have been synthesized and investigated for their potential biological activities. nih.gov
Directing Groups in C–H Activation
In modern organic synthesis, the selective functionalization of otherwise inert C–H bonds is a major goal. Hydrazone moieties have emerged as effective directing groups in transition-metal-catalyzed C–H activation reactions. x-mol.netresearchgate.netsnnu.edu.cn By coordinating to a metal catalyst, the hydrazone group can direct the catalyst to a specific C–H bond, typically in the ortho position of an aromatic ring, enabling site-selective functionalization. x-mol.netacs.org
This strategy has been used to synthesize complex molecules such as isoquinolines and other nitrogen-rich frameworks. x-mol.netacs.org The hydrazone can act not only as a directing group but also, in some cases, as an internal oxidant, which enhances reaction efficiency. x-mol.net For instance, a rhodium(III)-catalyzed reaction using a hydrazone directing group has been developed to synthesize highly substituted isoquinolines through C–C and C–N bond formation coupled with N–N bond cleavage. acs.org
Catalytic Applications
The unique electronic and structural properties of hydrazone-based ligands make them highly valuable in the field of catalysis. jptcp.comresearchgate.net
Ligands in Homogeneous and Heterogeneous Catalysis
Hydrazone derivatives are excellent ligands that can coordinate with a wide variety of metal centers, including palladium, copper, zinc, and iridium. rsc.orgmsu.eduresearchgate.netinorgchemres.orgrsc.orgresearchgate.net The resulting metal complexes have shown significant activity as catalysts in both homogeneous and heterogeneous systems. rsc.orgresearchgate.netinorgchemres.org
Homogeneous Catalysis : In solution, palladium-hydrazone complexes have been used as catalysts for Suzuki-Miyaura cross-coupling reactions. researchgate.net Iridium complexes featuring dipyridyl hydrazone ligands have demonstrated enhanced reactivity and selectivity in C-H borylation reactions, which are crucial for creating versatile organoboron compounds. msu.edu
Heterogeneous Catalysis : To improve reusability and simplify product purification, homogeneous hydrazone-metal catalysts can be immobilized on solid supports. rsc.orgresearchgate.net For example, a Zn(II)-hydrazone complex was supported on silica (B1680970) gel and used as a heterogeneous catalyst for the chemical fixation of CO₂. rsc.org Similarly, copper(II) complexes with hydrazone ligands have been employed as heterogeneous catalysts in the Biginelli reaction to synthesize biologically active pyrimidines. inorgchemres.org
The versatility of hydrazone ligands stems from their tunable electronic and steric properties and their ability to form stable complexes, making them a continuing focus of research in the development of novel catalytic systems. researchgate.netrsc.orgacs.org
| Metal Center | Ligand Type | Reaction | Catalysis Type | Reference |
|---|---|---|---|---|
| Palladium(II) | Bidentate Hydrazone | Suzuki-Miyaura Coupling | Homogeneous | researchgate.net |
| Iridium(I) | Dipyridyl Hydrazone | C-H Borylation | Homogeneous | msu.edu |
| Zinc(II) | ONN-donor Hydrazone | CO₂ Fixation | Heterogeneous | rsc.org |
| Copper(II) | Benzimidazol-hydrazone | Biginelli Reaction | Heterogeneous | inorgchemres.org |
| Nickel(II) | Pyridyl Aroyl Hydrazone | Hydrogen Evolution Reaction (HER) | Homogeneous (Electrocatalysis) | acs.org |
Organocatalytic Applications
Hydrazone analogues of "Hydrazo III" have emerged as versatile building blocks in the field of organocatalysis, a branch of catalysis that utilizes small organic molecules to accelerate chemical reactions. rsc.orgnih.gov These compounds can act as either nucleophiles or electrophiles depending on the substituents attached to the nitrogen and azomethine carbon atoms. rsc.org This dual reactivity makes them valuable in a variety of asymmetric transformations, contributing to the synthesis of chiral molecules with high enantioselectivity. rsc.orgresearchgate.net
One notable application is in the N-allylic alkylation of hydrazones with Morita-Baylis-Hillman (MBH) carboxylates, where commercially available organocatalysts can achieve high yields and enantiomeric excess. mdpi.com Another key area is the enantioselective addition of hydrazones to 3-indolylmethanols, catalyzed by chiral Brønsted acids. rsc.org This metal-free method provides a direct route to enantiomerically pure β-substituted tryptophan derivatives. rsc.org
The versatility of hydrazones in organocatalysis is further demonstrated in cascade reactions. For instance, a pyrrole-derived hydrazone has been used in an aminocatalytic cascade reaction to synthesize tetrahydroindolizines, a biologically relevant scaffold. researchgate.net The development of water-soluble organocatalysts, such as those based on anthranilic and aminobenzoic acids, has also enhanced the utility of hydrazone formation for molecular conjugation in aqueous environments. researchgate.net
Advanced Materials Science Applications
Analogues of "this compound," particularly hydrazone derivatives, are gaining attention for their use in the fabrication of organic light-emitting diodes (OLEDs) and light-emitting electrochemical cells (LECs). researchgate.netresearchgate.netrsc.orgrsc.orgacs.orgacs.org These devices rely on organic materials that emit light when an electric current is passed through them. Hydrazone-based materials are valued for their potential in creating efficient and durable blue phosphors, a key component for full-color displays and white lighting. rsc.org
Recent research has focused on developing novel emitters. For instance, square planar Pd(II) complexes with hydrazone ligands have been explored as the emissive component in LECs, demonstrating a new class of materials with tunable emissive properties. researchgate.net Similarly, iridium(III) complexes incorporating various ligands, including those with hydrazone-like structures, have been synthesized and shown to be efficient emitters for OLEDs and LECs. rsc.orgacs.orgnih.gov Some of these complexes exhibit high photoluminescence quantum yields and have been used to create highly stable red-emitting LECs with device lifetimes exceeding thousands of hours. nih.gov
The design of these materials often involves creating donor-acceptor or acceptor-donor-acceptor electronic structures to achieve desired photoluminescence and optoelectronic properties. researchgate.net Ternary I-III-VI quantum dots, which are inorganic analogues, are also being investigated as less toxic alternatives to traditional materials in LEDs, offering tunable wavelength emission and high quantum yields. frontiersin.org
Table 1: Performance of select "this compound" analogue-based LEDs and LECs
| Emissive Material/Analogue | Device Type | Emission Color | Max. External Quantum Efficiency (EQE) | Reference |
| Pd(II) hydrazone complex | LEC | Orange-Red (λmax = 590 nm) | Not specified | researchgate.net |
| Ir(III) complex [Ir(ppy)2(L2)][PF6] | LEC | Red | Not specified (Lifetime > 6000 h) | nih.gov |
| Ir(III) carbene complex (f-ct4b) | OLED | Blue (CIE x,y = 0.19, 0.47) | 17.4% | rsc.org |
| (tfpyidcz)2Ir(tmd) | OLED | Not specified | Good performance | rsc.org |
| Cationic Ir(III) complexes | LEC | Not specified | Moderate efficiencies | acs.org |
| AgInS2/ZnS TQDs | LED | Tunable | Not specified (QY ~72%) | frontiersin.org |
| CuInS2/ZnS TQDs | LED | Green (λ ~ 530 nm) | 1.44% | frontiersin.org |
Synthesis of Nanoparticles and Polymers
"this compound" analogues, particularly those with hydrazone functionalities, play a significant role in the synthesis and functionalization of nanoparticles and polymers. The reversible nature of the hydrazone bond allows for dynamic covalent chemistry, enabling the modification of nanoparticle surfaces and the creation of responsive polymer architectures. rsc.orgresearchgate.net
Gold nanoparticles (AuNPs) have been functionalized with hydrazone linkers, allowing for the reversible attachment of various molecules. researchgate.net This dynamic exchange provides a method to control the physicochemical properties of the nanoparticles, such as their solvophilicity. researchgate.net In another approach, polystyrene-supported gold nanoparticles have been used as catalysts for the selective reduction of nitroarenes to produce hydrazoarenes, which can be further converted to other valuable compounds. nih.gov
In polymer science, hydrazone linkages are used to create dynamic materials. For example, polymersomes—vesicles made from block copolymers—have been synthesized with hydrazone-coupled blocks. rsc.org These polymersomes can exchange their surface polyethylene (B3416737) glycol (PEG) chains with the surrounding environment through a process called transimination, which is catalyzed by aniline (B41778). rsc.org This allows for the dynamic functionalization of the polymersome surface. Hydrazone-based polymers have also been developed for various applications, including those with C3-symmetry, which are synthesized through condensation reactions of trialdehydes and hydrazides. rsc.org Furthermore, a boron difluoride hydrazone (BODIHY) polymer has been synthesized that exhibits aggregation-induced emission, a property useful for organic electronics and biological applications. uwo.ca
Table 2: Applications of this compound Analogues in Nanoparticle and Polymer Synthesis
| Application | Key Feature of "this compound" Analogue | Resulting Material/Function | Reference |
| Nanoparticle Surface Modification | Dynamic covalent exchange of hydrazone linkers | Reversible control of nanoparticle functionalization and properties | researchgate.net |
| Catalysis | Polystyrene-supported AuNPs for nitroarene reduction | Selective synthesis of hydrazoarenes | nih.gov |
| Dynamic Polymersomes | Hydrazone-coupled block copolymers | Exchangeable surface functionality via transimination | rsc.org |
| C3-Symmetric Polymers | Hydrazone-linked networks from trialdehydes | Stable and insoluble polymer networks | rsc.org |
| Aggregation-Induced Emission Polymers | Boron difluoride hydrazone (BODIHY) monomer | Emissive polymer in solid state and aggregates | uwo.ca |
Dyes and Pigments
Hydrazone analogues of "this compound" are a significant class of organic colorants, widely used as dyes and pigments. researchgate.netarabjchem.org Historically, many of these compounds were classified as azo pigments, but structural studies have revealed that they exist in the hydrazone tautomeric form in the solid state. researchgate.net This class includes pigments based on acetoacetic arylides, β-naphthol derivatives, and pyrazolones. researchgate.net
The color of these dyes is attributed to the azo-hydrazone tautomerism, with the hydrazone form generally absorbing at longer wavelengths than the azo form. arabjchem.org This equilibrium can be influenced by factors such as the solvent and pH, leading to changes in the observed color. arabjchem.org For example, in aqueous solutions, some naphthol-derived dyes exist in the azo form at neutral pH, but shift to the hydrazone form in acidic conditions, resulting in a bathochromic shift (a shift to longer wavelengths). arabjchem.org
The synthesis of these pigments typically involves a diazotization and coupling reaction. researchgate.net A primary aromatic amine (the diazo component) is reacted with a nucleophilic compound containing active methylene (B1212753) groups (the coupling component). researchgate.net Azo-hydrazone derivatives have been synthesized for various applications, including as acid dyes for wool and polyamide fabrics, producing red to violet hues with good fastness properties. arabjchem.org The synthesis of conjugated azo-hydrazone analogues has also been explored for their potential in targeting redox balance in biological systems. nih.gov
Functional Materials with Tunable Optical Properties
Analogues of "this compound" are key components in the development of functional materials with tunable optical properties. researchgate.netresearchgate.netrsc.orgnih.gov The ability to modify the molecular structure of these compounds allows for precise control over their absorption and emission characteristics, making them suitable for a range of applications in optics and electronics.
Hydrazone-substituted push-pull type chromophores, for example, exhibit charge-transfer bands with maximum absorption wavelengths (λmax) that can be tuned across the visible and near-infrared regions by modifying the donor and acceptor groups. researchgate.net These materials often display positive solvatochromism, meaning their absorption spectra shift to longer wavelengths in more polar solvents. researchgate.net Theoretical and experimental studies on triazine-based hydrazone derivatives have also demonstrated the ability to tune their electronic and nonlinear optical properties through structural modifications. mdpi.com
The development of novel synthetic methods has further expanded the range of functional materials. For instance, a facile synthesis of fluorescent hetero acs.orgcirculene analogues has been reported, yielding molecules with high fluorescence quantum yields and tunable solubilities. rsc.org In the realm of inorganic materials, the synthesis of layered transition metal dichalcogenide (TMD) alloys with tunable compositions allows for the adjustment of their excitonic transitions, providing a pathway to materials with tailored optical properties for optoelectronic applications. nih.gov
Table 3: Tunable Optical Properties of "this compound" Analogues
| Material Class | Method of Tuning | Range of Tunable Property (λmax) | Potential Application | Reference |
| Hydrazone-substituted NLOphores | Modification of donor/acceptor groups | 473 to 725 nm | Nonlinear Optics | researchgate.net |
| Triazine-based hydrazone derivatives | Structural modification | Absorption spectra agree with experimental results | Nonlinear Optics, Dye Sensitized Solar Cells | mdpi.com |
| Hetero acs.orgcirculene analogues | Solvent effects | High fluorescence quantum yield (0.72 in DMSO) | OLEDs, OFETs | rsc.org |
| Transition Metal Dichalcogenide (TMD) alloys | Compositional alloying | A excitonic transition from 1.51 to 1.93 eV | Optoelectronics, Catalysis | nih.gov |
Supramolecular Chemistry and Self-Assembly
"this compound" analogues, particularly those based on the hydrazone linkage, are extensively utilized in supramolecular chemistry due to their ability to form well-defined, self-assembled structures. acs.orgresearchgate.netnih.govnih.govresearchgate.netrsc.org The reversible and dynamic nature of the hydrazone bond is a key feature that enables the construction of complex molecular architectures such as macrocycles, cages, and rotaxanes through thermodynamically controlled processes. researchgate.netnih.govpreprints.org
A notable example is the self-assembly of rectangular cyclophanes, sometimes referred to as "red boxes," in aqueous media. acs.orgnih.gov These structures are formed through the trifluoroacetic acid (TFA)-catalyzed condensation of complementary bis(pyridinium) hydrazone building blocks. nih.gov The resulting macrocycles can act as molecular receptors, capable of binding aromatic guest molecules within their hydrophobic cavities. acs.orgnih.gov The pH-responsiveness of these systems allows for their use as molecular switches. acs.orgresearchgate.net
The principles of self-assembly have also been applied to create more intricate structures like pseudo acs.orgrotaxanes, which are formed in high yield through a three-component self-assembly process in water. researchgate.netnih.gov Furthermore, the diaryl hydrazone scaffold has been employed to design inhibitors of amyloid self-assembly, demonstrating the potential of these compounds in addressing biological challenges. nih.gov The versatility of hydrazone-based systems in supramolecular chemistry is rooted in the chemical properties of the C=N-N linkage, which can participate in various dynamic processes, including conformational, configurational, and constitutional changes. researchgate.netresearchgate.net
Redox Chemistry Applications
The redox behavior of hydrazo compounds is a key feature that underpins many of their applications. These compounds can undergo oxidation to form azo compounds (-N=N-) and can be formed by the reduction of azo compounds. numberanalytics.com This reversible redox activity is central to their function in various chemical systems.
Hydrazone derivatives, which are structurally related to hydrazo compounds, have been extensively studied for their redox properties. For instance, hydrazone-based cobalt complexes have demonstrated multielectron redox behavior, where the metal center's redox potential can be systematically modulated by the electronic effects of substituents on the ligand. rsc.org This tunability is crucial for applications in redox shuttles for dye-sensitized solar cells (DSSCs), anolytes for redox flow batteries, and as redox mediators in catalytic processes. rsc.org
The electrochemical properties of hydrazone derivatives have been investigated using techniques like cyclic voltammetry. scirp.orgnih.gov Studies on boron difluoride hydrazone dyes (BODIHYs) have shown that derivatives with para-substituted N-aryl groups can be reversibly oxidized. nih.gov This reversible oxidation is a desirable property for creating stable radical cations, which have potential applications in electronic materials. nih.gov
Furthermore, hydrazone-based covalent organic frameworks (COFs) have been developed for efficient photocatalytic redox reactions. rsc.org The extended π-conjugation in these frameworks facilitates efficient charge separation and migration, enhancing their catalytic performance in processes like the synthesis of benzothiazole (B30560) derivatives. rsc.org The inherent redox activity of the hydrazo linkage, coupled with the tunable properties of the surrounding molecular structure, makes these analogues promising candidates for a range of redox-based applications.
The following table summarizes the redox properties of selected hydrazone derivatives from research studies.
| Compound/System | Redox Process | Key Findings | Potential Application |
| Hydrazone-based Cobalt Complexes | Co(III/II) or Co(II/I) couple | Redox potential is tunable by ligand substituents. rsc.org | Redox shuttles, redox flow batteries rsc.org |
| Boron Difluoride Hydrazo Dyes (BODIHYs) | Reversible oxidation | Forms stable radical cations. nih.gov | Electronic materials nih.gov |
| Aminoguanidine Hydrazo (LQM10) | Oxidation of guanidine (B92328) Hydrazo group | Leads to the formation of a quinone methide derivative. scirp.org | Electrochemical sensors scirp.org |
| Hydrazone-based Covalent Organic Frameworks | Photocatalytic redox reaction | Efficient charge separation and migration. rsc.org | Heterogeneous catalysis rsc.org |
Chemical Biology Tool Development (excluding direct clinical/human use)
The unique reactivity of the hydrazo and hydrazone functionalities has been harnessed for the development of sophisticated tools in chemical biology. These applications leverage the specific chemical properties of these compounds to probe and manipulate biological systems at the molecular level, without direct application in human clinical treatments.
Bioconjugation, the process of linking molecules to biomolecules such as proteins or nucleic acids, is a fundamental tool in chemical biology. Hydrazone and oxime formations are well-established bioconjugation strategies. mdpi.comnih.gov These reactions involve the condensation of a hydrazine or an aminooxy group with a carbonyl group (aldehyde or ketone) to form a hydrazone or oxime linkage, respectively. mdpi.comnih.gov
While traditionally limited by slow reaction kinetics, recent advancements have led to improved reaction rates, expanding their utility. mdpi.comnih.gov The reaction can be carried out under mild, aqueous conditions, which is essential for working with sensitive biological molecules. diva-portal.org The stability of the resulting hydrazone bond can be tuned, which is advantageous for applications requiring either stable or reversible linkages. diva-portal.org
Hydrazine-mediated bioconjugation has been explored to overcome the stability issues of traditional hydrazone ligation. acs.org For example, pyrazolone (B3327878) and pyrazole (B372694) ligations offer stable, chemically inert products without the need for heavy metal catalysts. acs.org These strategies are valuable for labeling biomolecules for research purposes, such as in the development of imaging probes or for studying protein-protein interactions.
Key features of hydrazone-based bioconjugation are presented in the table below.
| Bioconjugation Strategy | Reactants | Key Features | Research Application |
| Hydrazone Formation | Hydrazine + Aldehyde/Ketone | Mild, aqueous conditions; tunable bond stability. mdpi.comdiva-portal.org | Labeling of biomolecules mdpi.com |
| Oxime Formation | Aminooxy group + Aldehyde/Ketone | Alternative to hydrazone formation. mdpi.comnih.gov | Peptide radiolabeling mdpi.com |
| Pyrazolone/Pyrazole Ligation | Hydrazine-based reagents | Forms stable, inert products; no heavy metal catalyst required. acs.org | Stable bioconjugation acs.org |
This compound analogues and related hydrazone derivatives are also employed as molecular probes for detecting and visualizing specific analytes in biological research. Their ability to be incorporated into larger molecules and their responsive chemical nature make them suitable for designing probes with specific functions.
For instance, hydrazone-based fluorescent probes have been developed for the selective detection of metal ions like Al(III). researchgate.net These probes can exhibit a "turn-on" fluorescence response upon binding to the target ion, allowing for its sensitive and selective detection. researchgate.net The design of these probes often involves a hydrazone linkage that is hydrolyzed or undergoes a conformational change upon interaction with the analyte, leading to a change in the fluorescence signal. rsc.org
Hydrazine-based probes have also been developed to target cofactor-dependent enzymes, which play crucial roles in many biological processes. biorxiv.org The electron-rich nature of the hydrazine group allows it to react with electron-poor enzyme cofactors, enabling the development of probes that can be used to map the reactive proteome and discover new enzyme inhibitors for research purposes. biorxiv.org These tools are invaluable for understanding enzyme mechanisms and for identifying potential targets for future drug discovery efforts. α-Hydrazino acid analogues, for example, have been shown to inhibit pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent decarboxylases, providing insights that could guide the development of new enzyme inhibitors. digitellinc.com
The table below highlights examples of hydrazone-based molecular probes and their research applications.
| Probe Type | Target Analyte | Mechanism of Action | Research Application |
| Fluorescent Probe | Al(III) ions | Metal-induced change in fluorescence. researchgate.net | Detection of metal ions in biological samples researchgate.net |
| Fluorescent Probe | Thallium(III) ions | Metal-induced hydrolysis of hydrazone. rsc.org | Sensing of toxic metal ions rsc.org |
| Chemoproteomic Probe | Cofactor-dependent enzymes | Covalent modification of enzyme cofactors. biorxiv.org | Mapping the reactive proteome, enzyme inhibitor discovery biorxiv.org |
| Enzyme Inhibitor Probe | PLP-dependent decarboxylases | Formation of a stable ketoenamine PLP-hydrazone tautomer. digitellinc.com | Studying enzyme inhibition mechanisms digitellinc.com |
Future Directions and Emerging Research Avenues in Hydrazo Iii Chemistry
Exploration of "Hydrazo III" Analogues in Unconventional Reaction Media
Moving away from traditional organic solvents is a key trend. Research into "this compound" synthesis is exploring a variety of unconventional media to enhance reaction efficiency and environmental friendliness.
Ionic liquids (ILs) have emerged as promising alternatives. For instance, triethylammonium (B8662869) hydrogen sulfate, [Et3NH][HSO4], has been used as a recyclable catalyst for the solvent-free synthesis of hydrazone analogues. rsc.org This IL is air and water stable, easy to prepare, and can be reused up to five times without significant loss of activity. rsc.org The optimal conditions were found to be 20 mol% of the ionic liquid catalyst at 120 °C under solvent-free conditions, leading to excellent yields (90-98%). rsc.org
Aqueous media are also being explored. A simple and environmentally benign protocol for synthesizing hydrazones from carbonyl compounds and hydrazides has been developed using meglumine (B1676163) as a catalyst in an aqueous-ethanol mixture at room temperature. researchgate.net This method highlights the potential of using water, the most abundant and greenest solvent, for "this compound" synthesis.
Solvent-free synthesis, often referred to as a solid-state reaction, represents the ultimate green approach. The use of grinding techniques, sometimes with a catalytic amount of a substance like L-proline, has proven effective for the Knoevenagel condensation to produce bis-hydrazones in excellent yields. tandfonline.com This mechanosynthesis approach offers mild reaction conditions, clean reaction profiles, and straightforward work-up. tandfonline.com
Integration with Machine Learning and AI in Compound Design and Property Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the design-make-test-analyze cycle. rsc.org In the context of "this compound", these computational tools are being used to predict molecular properties and design novel compounds with desired functionalities.
Quantitative Structure-Activity Relationship (QSAR) analysis, which uses machine learning to predict the biological activity of new compounds based on their chemical structure, is a key tool. nih.gov ML algorithms within QSAR use molecular descriptors as variables to train models that can accurately predict the bioactivity of a given compound. nih.gov Graph Neural Networks (GNNs) are a particularly powerful computational strategy for molecular property prediction. arxiv.orgarxiv.org By representing molecules as graphs (atoms as nodes and bonds as edges), GNNs can capture both local chemical environments and global topology. arxiv.orgarxiv.org
A novel model, the Hierarchical Interaction Message Net (HimNet), has been proposed to enable interaction-aware representation learning across atomic, motif, and molecular levels. arxiv.org This approach is particularly relevant for complex molecules like "this compound" derivatives, as it can model cooperative mechanisms between functional groups, such as hydrogen bonding and π–π stacking. arxiv.org Such models have demonstrated superior performance in predicting various properties, including ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, which is crucial for drug development. arxiv.orgarxiv.org Recent studies have shown that non-linear enhancement of activity in hydrazone-functionalized molecules can occur when specific groups co-exist, a phenomenon that AI models can help to predict and rationalize. arxiv.org
Design of Smart Materials Utilizing "this compound" Scaffolds
The unique structural features of the "this compound" scaffold, particularly the C=N-NH- group, make it an excellent building block for stimuli-responsive or "smart" materials. irispublishers.comacs.org These materials can change their properties in response to external stimuli like pH, light, or chemical inputs. acs.org
The "this compound" framework is especially suitable for switching applications due to its imine bond, which can undergo E/Z isomerization. acs.org This configurational switching can be triggered by changes in pH. acs.org For example, quinolylhydrazone, a related structure, can undergo selective conformational and configurational changes by carefully controlling the amount of acid. irispublishers.com This property has been harnessed to design a molecular robotic arm. irispublishers.com
Furthermore, "this compound" analogues can be incorporated into larger systems to control the properties of bulk materials. A cholesteryl-containing hydrazone switch has been used to manipulate the photophysical properties of a liquid crystal. acs.org Similarly, attaching hydrazone-based photoswitches to an isosorbide (B1672297) scaffold creates a chiral dopant that can drive a liquid crystal phase. irispublishers.com These examples highlight the potential for designing advanced materials, from actuators to tunable optics, based on the "this compound" core structure. The development of protein-based smart materials for tissue engineering, which respond to stimuli to promote tissue regeneration, represents another exciting frontier where "this compound"-like functionalities could be integrated. researchgate.netmdpi.com
Advanced Mechanistic Studies using Ultrafast Spectroscopy
A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. Advanced spectroscopic techniques are providing unprecedented insights into the dynamics of "this compound" chemistry.
Ultrafast spectroscopic techniques, such as transient absorption spectroscopy (TAS), allow for the direct observation of short-lived reaction intermediates and excited states on femtosecond to nanosecond timescales. aip.org This is particularly valuable for studying photochemical reactions involving "this compound" derivatives. For instance, the solid-state photochromism of triaryl-hydrazones has been investigated using a combination of advanced techniques, including X-ray diffraction and solid-state NMR. acs.orgnih.gov These studies, supported by density functional theory (DFT) calculations, have proposed a photoswitching mechanism involving an excited-state intramolecular proton transfer (ESIPT). acs.orgnih.gov
Time-resolved spectroscopy has been instrumental in elucidating the complex reaction pathways in visible light photoredox catalysis, a field relevant to many "this compound" transformations. aip.org By directly observing the photocatalyst's excited states and subsequent single-electron transfer (SET) events, researchers can build detailed kinetic models of the entire catalytic cycle. aip.org These mechanistic insights are essential for improving reaction yields and efficiency. aip.org
Green Synthesis of Sustainable "this compound" Derivatives
The principles of green chemistry are increasingly being integrated into the synthesis of "this compound" derivatives to create more sustainable chemical processes. This involves minimizing waste, reducing energy consumption, and using renewable resources.
Microwave-assisted synthesis has emerged as a powerful green tool. The synthesis of β-diketone hydrazone derivatives using microwave irradiation significantly increases product yield and shortens reaction times compared to conventional heating methods. eurekaselect.com This approach is considered eco-friendly and aligns with green chemistry principles. eurekaselect.com Similarly, novel hippuric hydrazones have been synthesized using microwave irradiation under solvent-free conditions, providing an efficient and environmentally desirable protocol. minarjournal.com
The development of sustainable catalysts is another key aspect. As mentioned previously, catalysts like L-proline and meglumine are not only efficient but also biodegradable and reusable. researchgate.nettandfonline.com The use of solvent-free conditions, such as grinding or ball milling, further enhances the green credentials of "this compound" synthesis by eliminating the need for volatile and often hazardous solvents. tandfonline.com A comparative study on the synthesis of hydrazone derivatives highlighted that solvent-free methods have a significantly lower E-factor (a measure of waste produced) and higher effective mass yield compared to conventional solvent-based approaches. researchgate.net
The table below showcases the efficiency of various green catalysts in the synthesis of hydrazone derivatives.
| Catalyst | Reaction Conditions | Key Advantages | Reference |
|---|---|---|---|
| [Et3NH][HSO4] | Solvent-free, 120 °C | Recyclable (5 cycles), high yield (90-98%) | rsc.org |
| L-proline | Solvent-free, grinding, room temp. | Organocatalyst, reusable, mild conditions | tandfonline.com |
| Meglumine | Aqueous-ethanol, room temp. | Biodegradable, metal-free, high yield | researchgate.net |
| Microwave Irradiation | Solvent-free | Shorter reaction times, increased yield | eurekaselect.comminarjournal.com |
High-Throughput Screening for New Chemical Transformations
High-throughput screening (HTS) is a powerful technique for accelerating the discovery of new compounds and optimizing reaction conditions. drugtargetreview.com It involves running many reactions simultaneously in parallel, often using automated systems. This approach is being applied to "this compound" chemistry to rapidly identify new derivatives with valuable properties and to discover novel chemical transformations.
HTS is widely used in drug discovery to screen large libraries of compounds for biological activity. drugtargetreview.com For example, a novel class of aroylhydrazones, which share the core structure of "this compound", were identified as tubulin polymerization inhibitors through a combination of computational (virtual screening) and experimental HTS methods. nih.gov Such campaigns can screen thousands to millions of compounds, identifying "lead" compounds for further development. drugtargetreview.com
Beyond drug discovery, HTS is also used to optimize synthetic reactions. For instance, microdroplet reaction technology combined with mass spectrometry allows for the rapid screening of optimal reaction conditions (e.g., solvent, catalyst, temperature) for the synthesis of quinoxaline (B1680401) derivatives. researchgate.net Commercially available HTS kits, such as KitAlysis™, provide pre-weighed arrays of catalysts and reagents, enabling chemists to efficiently screen for the best conditions for specific transformations like cross-coupling reactions. Applying these HTS methodologies to "this compound" will undoubtedly accelerate the discovery of new synthetic routes and novel applications.
Computational Chemistry Driven Discovery of "this compound" Reactivity
Computational chemistry has emerged as an indispensable tool in modern chemical research, providing profound insights into the structure, properties, and reactivity of molecules at an atomic level. For "this compound," a compound known for its complex tautomeric and rotameric equilibria, computational methods have been pivotal in elucidating its intrinsic chemical behavior. researchgate.net Through the application of quantum chemical calculations, researchers have been able to model and predict the reactivity of "this compound," guiding further experimental exploration.
At the forefront of these computational investigations is Density Functional Theory (DFT), a method that balances computational cost with high accuracy for many-electron systems. jomardpublishing.comresearchgate.net Specifically, the B3LYP functional combined with various Pople-style basis sets, such as 6-31+G(d,p) and the more extensive 6-311G series (including 6-311G, 6-311++G, and 6-311G**), has been successfully employed to optimize the geometry of "this compound" and its related tautomers. jomardpublishing.comresearchgate.net These calculations have confirmed that the "Hydrazo-III" tautomer often represents the lowest energy structure, indicating its relative stability. jomardpublishing.com
The prediction of reactive sites within the "this compound" molecule is another significant contribution of computational chemistry. By calculating the Molecular Electrostatic Potential (MEP) map, researchers can visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. jomardpublishing.com For the "Hydrazo-III" tautomer, MEP maps have indicated that the oxygen atom of the β-diketone fragment (O25), which is not involved in strong intramolecular hydrogen bonding, is the most active center for electrophilic attack due to its negative electrostatic potential. jomardpublishing.com Conversely, hydrogen atoms of sulfonate groups, exhibiting a positive electrostatic potential, are identified as potential sites for nucleophilic attack. jomardpublishing.com
Furthermore, computational studies have been instrumental in understanding the tautomeric equilibrium between "this compound" and other forms like Z-enol-azo-II. researchgate.netresearchgate.net These calculations have demonstrated that the relative stability of these tautomers can be influenced by the solvent environment, with an increase in solvent polarity favoring the enol-azo form. researchgate.netresearchgate.net This predictive capability allows for the rational design of experimental conditions to favor a particular tautomeric form and thus control the compound's reactivity.
The table below summarizes key computational parameters and findings from studies on "this compound" and its derivatives.
| Computational Method | Basis Set | Key Finding | Reference |
| DFT/B3LYP | 6-31+G(d,p) | Determined the spatial and electronic structure of the Hydrazo-III tautomer, identifying the most reactive centers through MEP analysis. jomardpublishing.com | |
| DFT/B3LYP | Not Specified | Characterized the resonance-assisted hydrogen bonds (RAHBs) and their role in stabilizing conformational isomers. researchgate.net | |
| DFT/B3LYP | 6-311G, 6-311++G, 6-311G** | Analyzed spectral data and optimized the molecular geometry, confirming the stability of the trans-isomer for related hydrazoderivatives. researchgate.net | |
| NBO Analysis | Included in Gaussian 09 | Provided detailed information on electron density delocalization and charge transfer between interacting atoms within the tautomers. jomardpublishing.com | |
| PM3 | Not Specified | Used for initial geometry optimization before higher-level DFT calculations. jomardpublishing.com |
These computational approaches provide a powerful lens through which the complex reactivity of "this compound" can be understood and predicted, paving the way for its application in various chemical contexts.
Q & A
Q. Strategies for synthesizing contradictory findings in this compound meta-analyses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
